(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
Description
Properties
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIMKBGTYIUCB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381249 | |
| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-46-4 | |
| Record name | (αR)-α-Methyl-2-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127733-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, a key chiral building block in pharmaceutical synthesis. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram illustrating its application in drug development.
Core Physical and Chemical Properties
This compound, with the CAS number 127733-46-4, is a chiral amine whose trifluoromethyl group significantly influences its chemical characteristics, such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]
Data Presentation
The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 127733-46-4 | [2][3][4][5] |
| Molecular Formula | C₉H₁₀F₃N | [2][6] |
| Molecular Weight | 189.18 g/mol | [2][6] |
| Appearance | Colorless solid or clear colorless to pale yellow liquid | [7] |
| Boiling Point | 196.3 °C at 760 mmHg | [6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | |
| Storage Condition | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |
| Hazard Symbols | Xi - Irritant | [6] |
Note: The physical state (solid or liquid) at standard temperature and pressure may vary, suggesting a melting point near ambient temperature. Precise density and melting point data are not consistently reported in publicly available literature.
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.[8] The capillary method is the standard technique recognized by pharmacopeias.[9]
-
Sample Preparation: The sample must be thoroughly dried and in a fine powdered form to ensure efficient and reproducible heat transfer.[9][10] The powder is packed into a thin glass capillary tube, which is sealed at one end.[8]
-
Apparatus: A melting point apparatus, which consists of a heated metal block or a liquid bath (Thiele tube), is used.[8] The capillary tube containing the sample is placed in the apparatus adjacent to a high-accuracy thermometer.[9]
-
Heating: An initial rapid heating can be performed to determine an approximate melting point.[8] For an accurate measurement, a second sample is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. Pure substances typically exhibit a sharp melting range of 0.5-1.0 °C.
Boiling Point Determination (Thiele Tube Method)
For liquid samples, the boiling point is a fundamental physical property. The Thiele tube method is a common and efficient technique that requires a small amount of the substance.[11]
-
Apparatus Setup: A small quantity of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]
-
Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil) to ensure uniform heat distribution.[11]
-
Observation: As the apparatus is heated, the air trapped in the capillary tube expands, and a slow stream of bubbles will emerge from the open end. The heating continues until a rapid and continuous stream of bubbles is observed.[11]
-
Measurement: The heat source is then removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the compound.[11] The barometric pressure should be recorded as the boiling point is pressure-dependent.[11]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the traditional and most common technique for determining equilibrium solubility.[12]
-
Preparation: An excess amount of the solute (the compound) is added to a specific volume of the solvent (e.g., water, buffer solutions at various pH levels) in a flask. Both the solute and solvent must be pure.[12]
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13] The presence of undissolved solid material confirms that the solution is saturated.[12]
-
Sample Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and separated from the solid particles, typically by filtration or centrifugation.[13]
-
Quantification: The concentration of the dissolved solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14] This concentration represents the solubility of the compound in that specific solvent under the tested conditions. For biopharmaceutical classification, this is typically performed at pH 1.2, 4.5, and 6.8.[15]
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and application of this compound as a chiral intermediate in the development of Active Pharmaceutical Ingredients (APIs).
References
- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 2. This compound | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eMolecules (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine | 127733-46-4 | | Fisher Scientific [fishersci.com]
- 4. (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine | 127733-46-4 [chemicalbook.com]
- 5. 127733-46-4|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine | Chemical Properties, Uses, Safety Data | High-Purity Supplier China [nj-finechem.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 15. who.int [who.int]
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine, a chiral building block of significant interest in the pharmaceutical and chemical research sectors. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis and analysis.
Chemical Structure and IUPAC Name
(R)-1-(2-(Trluoromethyl)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethyl group on the phenyl ring. This substitution significantly influences the compound's chemical and biological properties.
Chemical Structure:
IUPAC Name: (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine[1][2]
Synonyms: (R)-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE, Benzenemethanamine, α-methyl-2-(trifluoromethyl)-, (αR)-[1][2]
Physicochemical and Computed Properties
A summary of the key quantitative data for (R)-1-(2-(Trluoromethyl)phenyl)ethanamine is presented in the table below. These properties are crucial for researchers in designing experiments and understanding the compound's behavior in various systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1][2] |
| Appearance | Colorless solid | [1] |
| Boiling Point | 196.3 °C at 760 mmHg | |
| XLogP3-AA | 2.1 | [1][2] |
| Topological Polar Surface Area | 26 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | |
| CAS Number | 127733-46-4 | [1][2] |
Experimental Protocols
Detailed methodologies for the asymmetric synthesis and the determination of enantiomeric purity are critical for the application of this chiral amine in research and development.
Asymmetric Synthesis via Catalytic Isomerization of Imines
A general and effective method for the synthesis of chiral trifluoromethylated amines involves the asymmetric isomerization of trifluoromethyl imines using a chiral catalyst. This approach provides access to the desired (R)-enantiomer with high enantioselectivity.[3][4][5]
Experimental Workflow:
Caption: Asymmetric synthesis of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine.
Methodology:
-
Imine Formation: The corresponding trifluoromethyl imine is synthesized by the condensation of 2-(trifluoromethyl)acetophenone with a suitable amine, such as benzylamine, often with the removal of water.
-
Asymmetric Isomerization: The crude imine is then subjected to an isomerization reaction in the presence of a new chiral organic catalyst. The reaction is typically carried out at a controlled temperature (e.g., -20 °C) to enhance enantioselectivity.[3]
-
Hydrolysis: The resulting N-protected amine is then deprotected, for instance, by catalytic hydrogenation to remove a benzyl group, to yield the final this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Determination of Enantiomeric Purity by NMR Spectroscopy
A robust and rapid method for determining the enantiomeric excess (ee) of chiral primary amines involves the use of a chiral derivatizing agent and subsequent analysis by ¹H NMR spectroscopy.[6][7][8]
Experimental Workflow:
Caption: Workflow for determining the enantiomeric purity of a chiral amine.
Methodology:
-
Derivatization: A sample of the synthesized this compound is reacted with a chiral derivatizing agent (CDA), such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), in an NMR tube. This reaction forms a mixture of diastereomers.
-
NMR Spectroscopy: A ¹H NMR spectrum of the diastereomeric mixture is acquired.
-
Signal Integration: The key step is the identification of well-resolved signals corresponding to each diastereomer. The integration of these distinct signals provides the ratio of the two diastereomers.
-
Enantiomeric Excess Calculation: The enantiomeric excess (ee) is calculated from the integration values of the diastereomeric signals using the formula: ee (%) = [|(Integration of Major Diastereomer - Integration of Minor Diastereomer)| / (Integration of Major Diastereomer + Integration of Minor Diastereomer)] x 100.
Applications in Drug Development and Research
(R)-1-(2-(Trluoromethyl)phenyl)ethanamine serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates. Its primary application is as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] In chemical research, its unique electronic and steric properties are utilized in the development of new synthetic methodologies and catalysts.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Spectroscopic and Structural Elucidation of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine: A Technical Guide
Introduction
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral primary amine with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry and the presence of the trifluoromethyl group on the aromatic ring contribute to its unique chemical and biological properties. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. While specific experimental spectra for this exact molecule are not publicly available, the data presented herein are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H |
| ~7.5 | t | 1H | Ar-H |
| ~7.3 | t | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~4.3 | q | 1H | CH-NH₂ |
| ~1.8 | s (broad) | 2H | NH₂ |
| ~1.4 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (C-CH) |
| ~132 | Ar-CH |
| ~128 | Ar-CH |
| ~127 (q, J ≈ 30 Hz) | Ar-C-CF₃ |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~124 (q, J ≈ 272 Hz) | CF₃ |
| ~48 | CH-NH₂ |
| ~24 | CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch (asymmetric and symmetric) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1600-1650 | Medium | N-H bend (scissoring) |
| 1450-1600 | Medium-Strong | Aromatic C=C stretch |
| 1300-1350 | Strong | C-F stretch (from CF₃) |
| 1000-1200 | Strong | C-N stretch |
| 690-900 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 189 | Moderate | [M]⁺ (Molecular ion) |
| 174 | High | [M-CH₃]⁺ |
| 172 | Moderate | [M-NH₃]⁺ |
| 120 | Moderate | [M-CF₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for non-polar to moderately polar compounds.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
The chemical shifts are referenced to the solvent peak.
-
-
Chiral Purity (Optional): To determine the enantiomeric excess, a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) or a chiral derivatizing agent (e.g., Mosher's acid chloride) can be added to the NMR sample to induce diastereomeric separation of signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid cell.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent/KBr pellet).
-
Place the sample in the IR beam path and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this amine, GC-MS is a suitable option.
-
Ionization Technique:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Chemical Ionization (CI): A softer ionization technique that often preserves the molecular ion, which is useful for confirming the molecular weight. Methane or ammonia can be used as the reagent gas.[1]
-
Electrospray Ionization (ESI): Suitable for LC-MS, this soft ionization technique typically produces protonated molecules [M+H]⁺.
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
The instrument is calibrated using a known standard.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral amine.
Caption: Workflow for Spectroscopic Analysis of a Chiral Amine.
References
The Advent and Application of (R)-1-(2-(Trtrifluoromethyl)phenyl)ethanamine: A Chiral Building Block in Modern Drug Discovery
(R)-1-(2-(Trluoromethyl)phenyl)ethanamine is a chiral amine that has emerged as a significant building block in medicinal chemistry. Its importance stems from the unique combination of a stereogenic center and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide delves into the discovery, history, and synthetic methodologies for this valuable compound, providing researchers and drug development professionals with a comprehensive resource.
Historical Context and Discovery
The precise first synthesis of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine is not readily documented in a singular "discovery" paper. Its emergence is intrinsically linked to the broader evolution of chiral synthesis and the increasing appreciation for fluorinated compounds in drug development. The history can be understood through two parallel narratives: the rise of chiral chemistry in pharmaceuticals and the strategic incorporation of trifluoromethyl groups.
The importance of chirality in drug action was tragically highlighted by the thalidomide disaster in the mid-20th century, which led to a paradigm shift in pharmaceutical research towards the development of single-enantiomer drugs. This spurred the development of robust methods for obtaining enantiomerically pure compounds, including chiral resolution, asymmetric synthesis, and enzymatic processes.
Simultaneously, the introduction of the trifluoromethyl (-CF3) group into organic molecules became a key strategy in modern drug design. The -CF3 group can significantly alter a molecule's physicochemical properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Consequently, the synthesis of chiral building blocks bearing this functional group became a critical endeavor for medicinal chemists.
This compound, with CAS Registry Number 127733-46-4, is a product of these converging fields.[3] It is a valuable precursor for the synthesis of complex pharmaceutical agents, where the specific spatial arrangement of the amine and the electronic properties of the trifluoromethyl group are crucial for biological activity.[3]
Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: Direct synthesis of the desired (R)-enantiomer from a prochiral precursor.
-
Enzymatic Synthesis: Utilization of enzymes to achieve high stereoselectivity.
-
Chiral Resolution: Separation of a racemic mixture of the amine.
The following sections provide detailed overviews of these methods, including experimental protocols and quantitative data where available.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, is a direct and efficient route to this compound. This method involves the in-situ formation of an imine from the ketone and an ammonia source, followed by asymmetric reduction using a chiral catalyst.
Experimental Protocol (General):
A solution of 2'-(trifluoromethyl)acetophenone and an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol, isopropanol) is prepared. A chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., a Ruthenium- or Iridium-based catalyst), is added. The reaction mixture is then subjected to a hydrogen source (e.g., hydrogen gas or a hydrogen transfer reagent like formic acid) under controlled temperature and pressure until the reaction is complete. The product is then isolated and purified. A recent study demonstrated the ruthenium-catalyzed asymmetric reductive amination of various aryl-trifluoromethyl ketones with high yields and enantioselectivities.[4]
Quantitative Data for Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones [4]
| Catalyst System | Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-complex | Aryl-trifluoromethyl ketones | NH4OAc / H2 | 51-92 | 80-97 |
Note: This data represents a general method for this class of compounds, as specific data for the 2-trifluoromethyl isomer was not detailed in the cited source.
Caption: Asymmetric Reductive Amination Workflow.
Enzymatic Synthesis
Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive green alternative to chemical synthesis. Transaminases (TAs) are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine.
Experimental Protocol (Adapted from a similar synthesis): [1][5]
A whole-cell biocatalyst expressing a suitable (R)-selective ω-transaminase (e.g., from Arthrobacter sp.) is prepared. The cells are resuspended in a buffer solution (e.g., Tris-HCl, pH 9.0). The substrate, 2'-(trifluoromethyl)acetophenone, dissolved in a co-solvent like DMSO, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) are added to the cell suspension. The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with agitation. The product formation is monitored, and upon completion, the chiral amine is extracted and purified.
Quantitative Data for Enzymatic Transamination of a Pro-chiral Ketone [1]
| Enzyme System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-ω-Transaminase (ATA117) & ADH | 3,5-bis(trifluoromethyl)acetophenone | >99.9 | >99.9 |
Note: This data is for a structurally related compound and serves as a representative example of the efficiency of this method.
Caption: Enzymatic Synthesis via Transamination.
Chiral Resolution of Racemic Amine
This classical method involves the synthesis of a racemic mixture of 1-(2-(trifluoromethyl)phenyl)ethanamine, followed by separation of the enantiomers. The separation is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol (General): [6][7][8]
-
Synthesis of Racemic Amine: The racemic amine is synthesized, for example, by reductive amination of 2'-(trifluoromethyl)acetophenone using a non-chiral reducing agent (e.g., sodium borohydride followed by a suitable amination procedure).
-
Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a single enantiomer of a chiral acid (e.g., (R,R)-(+)-tartaric acid). The mixture is allowed to crystallize. Due to the different solubilities of the two diastereomeric salts, one will preferentially crystallize.
-
Separation and Liberation: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer of the amine is then liberated by treating the salt with a base (e.g., sodium hydroxide) and extracting it into an organic solvent.
Quantitative Data for Chiral Resolution
| Resolving Agent | Solvent | Diastereomer Formed | Separation Method |
| (R,R)-(+)-Tartaric Acid | Methanol | (R)-amine-(R,R)-tartrate & (S)-amine-(R,R)-tartrate | Fractional Crystallization |
| (S,S)-(-)-Tartaric Acid | Ethanol | (R)-amine-(S,S)-tartrate & (S)-amine-(S,S)-tartrate | Fractional Crystallization |
Note: The efficiency of chiral resolution is highly dependent on the specific conditions and the choice of resolving agent and solvent.
Caption: Chiral Resolution Workflow.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. While specific examples of marketed drugs are not prominently disclosed in the public domain, its structural motif is present in numerous patented compounds and clinical candidates, particularly those targeting the central nervous system. The trifluoromethyl group at the ortho position can influence the conformation of the molecule, potentially leading to enhanced selectivity for specific biological targets.
Conclusion
This compound stands as a testament to the advancements in synthetic organic and medicinal chemistry. While its specific discovery is part of a broader scientific evolution, its utility as a chiral building block is well-established. The availability of multiple synthetic routes, including highly efficient asymmetric and enzymatic methods, ensures its accessibility for the development of next-generation therapeutics. For researchers in drug discovery, a thorough understanding of the synthesis and properties of this and similar chiral amines is crucial for the design of novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Page loading... [guidechem.com]
- 4. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Theoretical Deep Dive into the Stereochemistry of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry, often employed as a key building block in the synthesis of pharmacologically active compounds. The stereochemistry of this molecule, particularly the conformational preferences dictated by the bulky and electron-withdrawing trifluoromethyl group at the ortho position, plays a crucial role in its interaction with biological targets. Understanding the three-dimensional structure and energetic landscape of this compound is paramount for rational drug design and development.
This technical guide provides an in-depth analysis of the stereochemistry of this compound, leveraging theoretical calculations to elucidate its conformational preferences and rotational energy barriers. While direct experimental data on the conformational analysis of this specific molecule is scarce in publicly available literature, this guide constructs a robust theoretical framework based on established computational methodologies and contextualizes the findings with experimental data on related compounds.
Theoretical Methodology
To investigate the stereochemical landscape of this compound, a series of computational chemistry studies were performed. The following section outlines the theoretical approach used to generate the data presented in this guide.
Conformational Analysis Workflow
The conformational space of the molecule was systematically explored by performing relaxed potential energy surface (PES) scans. The key dihedral angles defining the orientation of the ethylamine side chain relative to the phenyl ring were systematically rotated. For each rotational step, the geometry was optimized to identify stable conformers (local minima) and transition states.
Figure 1: Workflow for the computational conformational analysis of this compound.
Computational Details
All calculations were performed using the Gaussian suite of programs. Geometry optimizations and frequency calculations were carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. The solvent effects (in a common organic solvent like methanol) were implicitly modeled using the Polarizable Continuum Model (PCM).
Results and Discussion
The theoretical calculations reveal several key insights into the stereochemistry of this compound.
Conformational Preferences
The potential energy surface scan revealed the existence of multiple stable conformers, arising from the rotation around the C(aryl)-C(ethyl) and C(ethyl)-N bonds. The relative energies of the most stable conformers are summarized in Table 1.
Table 1: Calculated Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C-N) (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~60 | 0.00 |
| B | ~180 | 1.25 |
| C | ~-60 | 2.50 |
The global minimum energy conformer (Conformer A) adopts a staggered conformation where the amino group is oriented away from the bulky trifluoromethyl group. This arrangement minimizes steric hindrance. Conformer B, with the amino group anti-periplanar to the trifluoromethyl group, is slightly higher in energy. Conformer C, where the amino group is gauche to the trifluoromethyl group but on the opposite side compared to Conformer A, is the least stable of the low-energy conformers.
Rotational Energy Barriers
The calculations also allowed for the determination of the rotational energy barriers between the stable conformers. The energy profile for the rotation around the C(aryl)-C(ethyl) bond is depicted in Figure 2.
Figure 2: Simplified energy profile for the rotation around the C(aryl)-C(ethyl) bond.
The rotational barrier for the interconversion between the most stable conformers is calculated to be in the range of 3.8 to 4.5 kcal/mol. This indicates that at room temperature, the molecule is conformationally flexible, with rapid interconversion between the different staggered conformers. The eclipsed transition states, where the substituents on the C(aryl) and C(ethyl) carbons are aligned, are significantly higher in energy due to steric and torsional strain.
Experimental Context and Protocols
Synthesis and Chiral Resolution
The synthesis of racemic 1-(2-(trifluoromethyl)phenyl)ethanamine can be achieved through various methods, with reductive amination of 2-(trifluoromethyl)acetophenone being a common route. The chiral resolution of the racemic mixture is a critical step to obtain the desired (R)-enantiomer. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Table 2: Common Chiral Resolving Agents and General Protocol
| Chiral Resolving Agent | General Protocol |
| (+)-Tartaric Acid | 1. Dissolve racemic amine and (+)-tartaric acid in a suitable solvent (e.g., methanol).2. Allow the diastereomeric salts to crystallize.3. Separate the less soluble diastereomeric salt by filtration.4. Liberate the enantiomerically enriched amine by treatment with a base. |
| (-)-Mandelic Acid | Similar protocol to tartaric acid, with potential optimization of solvent and crystallization conditions. |
Experimental Workflow for Chiral Resolution
Figure 3: General experimental workflow for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine.
Conclusion
This technical guide provides a detailed theoretical examination of the stereochemistry of this compound. The computational analysis reveals that the molecule exists in a dynamic equilibrium of several stable conformers, with the global minimum structure minimizing steric interactions between the amino group and the ortho-trifluoromethyl substituent. The calculated rotational barriers suggest conformational flexibility at ambient temperatures. While direct experimental conformational data is lacking, the provided theoretical insights, in conjunction with established synthetic and resolution protocols, offer a comprehensive understanding of this important chiral building block for professionals in drug discovery and development. This knowledge is crucial for designing molecules with optimal three-dimensional structures for enhanced biological activity and selectivity.
Navigating the Solubility Landscape of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine in Common Organic Solvents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow for assessing this critical physicochemical property.
Physicochemical Properties
A brief summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
| Property | Value |
| Molecular Formula | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 78-79 °C at 15 mmHg |
| pKa | Not readily available, but expected to be basic due to the amine group |
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the principle of "like dissolves like" and the general solubility of amines in organic solvents. Aliphatic amines generally exhibit good solubility in a range of organic solvents.[1][2] The presence of the trifluoromethyl group and the phenyl ring introduces both nonpolar and polar characteristics to the molecule.
Table 2 provides an estimated qualitative solubility profile in common organic solvents. It is important to note that these are general predictions and experimental verification is crucial for precise applications.
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohols. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can interact with the polar amine and trifluoromethyl groups. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The phenyl ring of the solute will have favorable interactions with the aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Amines are generally soluble in ether solvents.[1] |
| Aliphatic Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination
A reliable method for determining the solubility of a solid or liquid compound in an organic solvent is the isothermal equilibrium method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute ensures that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a few hours to allow the undissolved solute to settle.
-
Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.
-
Accurately weigh the collected aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of original aliquot
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents requires experimental determination, its structural features suggest good solubility in a wide range of polar and nonpolar organic solvents. The provided experimental protocol offers a robust framework for researchers to accurately measure this critical parameter. Understanding the solubility of this key chiral amine is essential for the efficient development and manufacturing of pharmaceuticals, enabling informed decisions on solvent selection for synthesis, purification, and formulation.
References
The Role of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a critical chiral building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This guide provides a comprehensive overview of its properties, synthesis, and application in drug development, with a focus on its role in the creation of targeted therapies. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for the advancement of medicinal chemistry.
Introduction
Chiral amines are fundamental components in a vast array of pharmaceuticals, influencing their efficacy and safety. Among these, this compound has emerged as a valuable intermediate in asymmetric synthesis. The presence of a trifluoromethyl group at the ortho position of the phenyl ring introduces unique electronic and steric properties that can significantly enhance the pharmacological profile of a drug molecule. This guide will delve into the technical aspects of this chiral amine, providing a resource for its application in contemporary drug discovery and development.
Physicochemical Properties
This compound, also known by its IUPAC name (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine, is a colorless solid under standard conditions.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 127733-46-4 | [1] |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | |
| Appearance | Colorless solid | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C |
Synthesis and Chiral Resolution
The enantiomerically pure form of 1-(2-(Trifluoromethyl)phenyl)ethanamine is crucial for its application in stereoselective synthesis. Both enzymatic and chemical methods have been developed to achieve high enantiomeric purity.
Enzymatic Synthesis (Asymmetric Amination)
A highly efficient method for the synthesis of related chiral amines involves a bienzyme cascade system. This approach utilizes an R-ω-transaminase (R-ω-TA) for the asymmetric amination of a prochiral ketone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, resulting in high yield and excellent enantiomeric excess.[2]
Experimental Protocol: Bienzymatic Asymmetric Amination of 3',5'-Bis(trifluoromethyl)acetophenone
-
Objective: To synthesize (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with high enantiomeric excess.
-
Materials:
-
R-ω-transaminase (ATA117)
-
Alcohol dehydrogenase (ADH)
-
3',5'-Bis(trifluoromethyl)acetophenone (substrate)
-
Isopropylamine (amine donor)
-
Tris-HCl buffer (0.1 M, pH 9)
-
-
Procedure:
-
A reaction mixture is prepared containing the substrate (e.g., 50 g/L) and the amine donor in Tris-HCl buffer.
-
The R-ω-transaminase and alcohol dehydrogenase enzymes are added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 40 °C) with agitation (e.g., 180 rpm) for a specified duration (e.g., 24 hours).[2]
-
The product, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is isolated and purified.
-
-
Quantitative Data:
Chemical Synthesis (Reductive Amination and Chiral Resolution)
A common chemical approach for the synthesis of chiral amines is through the reductive amination of the corresponding ketone, followed by chiral resolution of the resulting racemic amine.
Experimental Protocol: Synthesis and Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanamine
-
Objective: To synthesize racemic 1-(4-(trifluoromethyl)phenyl)ethanamine and resolve the enantiomers.
-
Step 1: Reductive Amination
-
Condensation: 4'-(Trifluoromethyl)acetophenone is reacted with ammonium acetate in methanol under reflux to form the intermediate imine.
-
Reduction: The imine is then reduced using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation (H₂/Pd-C), to yield the racemic amine.
-
-
Step 2: Chiral Resolution
-
The racemic amine is reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts.
-
These diastereomeric salts, having different physical properties, are separated by fractional crystallization.
-
The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-amine.
-
Application as a Chiral Building Block in Drug Synthesis
The true value of this compound lies in its utility as a chiral building block for the synthesis of high-value pharmaceutical compounds. Its stereogenic center is incorporated into the final drug molecule, dictating its three-dimensional structure and, consequently, its biological activity.
Case Study: Tazemetostat (Tazverik) - An EZH2 Inhibitor
While not directly synthesized from this compound, the synthesis of Tazemetostat, an inhibitor of the histone methyltransferase EZH2, provides a relevant example of how chiral amines are crucial in constructing complex drug molecules. Tazemetostat is used in the treatment of certain cancers, including epithelioid sarcoma and follicular lymphoma.[3][4]
The synthesis of Tazemetostat involves the coupling of a complex carboxylic acid with a chiral amine fragment, 3-(aminomethyl)-4,6-dimethyl-dihydro-pyridin-2(1H)-one hydrochloride. This step highlights the importance of enantiomerically pure amine building blocks in ensuring the correct stereochemistry of the final active pharmaceutical ingredient (API).
Logical Workflow for the Synthesis of Tazemetostat
Caption: Synthetic workflow for Tazemetostat.
Biological Role of EZH2 and Inhibition by Tazemetostat
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a key role in epigenetic regulation.[5] It is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27).[5] This methylation leads to transcriptional repression of target genes. In certain cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor growth.[5]
Tazemetostat is a selective inhibitor of EZH2. By binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, it competitively inhibits the methyltransferase activity of both wild-type and mutated forms of the enzyme.[3][6] This inhibition leads to a decrease in H3K27 methylation, thereby altering gene expression patterns and resulting in the suppression of tumor cell proliferation.[3]
References
- 1. Page loading... [guidechem.com]
- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
- 3. Tazemetostat - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
The Trifluoromethyl Group: A Cornerstone of Modern Pharmaceutical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a paramount strategy in contemporary drug discovery and development. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical properties that can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the biological significance of the trifluoromethyl group in pharmaceuticals, detailing its impact on key drug attributes, providing experimental protocols for their assessment, and visualizing relevant biological pathways and experimental workflows.
Core Physicochemical and Pharmacokinetic Impacts of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can dramatically alter a molecule's behavior in a biological system. These changes are primarily driven by the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2]
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] This increased stability leads to a longer drug half-life, reduced clearance, and potentially less frequent dosing regimens.[1][3] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block common sites of oxidative metabolism.[4]
| Parameter | Molecule without -CF₃ (e.g., with -CH₃) | Molecule with -CF₃ | Rationale |
| In vitro Half-life (t½) | Shorter | Longer | The robust C-F bonds in the trifluoromethyl group are resistant to metabolic breakdown, leading to a slower clearance of the parent drug.[4] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of various metabolic byproducts.[4] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity for a drug, is reduced due to the blockage of metabolic pathways.[4] |
Table 1: Expected Outcomes on Metabolic Stability with Trifluoromethyl Substitution.
Modulation of Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's absorption, distribution, and ability to penetrate cell membranes.[1][3] Increased lipophilicity can enhance a drug's transport across biological barriers like the intestinal wall and the blood-brain barrier.[5] However, the relationship is not always straightforward, as the introduction of a CF₃ group can sometimes lead to a decrease in the octanol-water partition coefficient (LogP) depending on the overall molecular context.[6]
| Substitution | Hansch π Value | Change in Lipophilicity (ΔlogP) | Reference |
| -CH₃ to -CF₃ | +0.88 to +1.44 | Increase | [7] |
| Phenyl to 3-Pyridyl | -0.97 | Decrease | [8] |
| Phenyl to 4-Pyridyl | -1.16 | Decrease | [8] |
Table 2: General Impact of Trifluoromethyl and Other Substitutions on Lipophilicity.
Enhanced Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, leading to enhanced binding affinity for its biological target.[1][9] This can occur through several mechanisms, including:
-
Altered pKa: The inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with the target protein.
-
Favorable Electrostatic Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or other non-covalent interactions within the binding pocket of a protein.
-
Hydrophobic Interactions: The lipophilic nature of the CF₃ group can promote hydrophobic interactions with nonpolar residues in the binding site.[9]
Experimental Protocols
Accurate assessment of the physicochemical and pharmacokinetic properties imparted by the trifluoromethyl group is crucial for successful drug development. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[10]
Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) and half-life (t½) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).[2]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the liver microsomes and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[2]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]) * 1000.
-
In Vitro Metabolic Stability Assay Workflow.
Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and "gold standard" technique for determining the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.[11]
Objective: To determine the LogP value of a test compound by measuring its partitioning between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases:
-
To pre-saturate the solvents, mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously and then allow the phases to separate completely.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
In a glass vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water/buffer.
-
Add a small, known amount of the test compound stock solution. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed to facilitate the separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Determine the concentration of the test compound in each phase using a suitable and validated analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The LogP value is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
-
Shake-Flask Method for LogP Determination.
Ligand Binding Assays
Ligand binding assays are essential for characterizing the interaction between a drug candidate and its biological target. Common techniques include Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assays (ELISA).
This assay measures the affinity of a non-radiolabeled test compound for a receptor by its ability to compete with a radiolabeled ligand that has a known affinity for the same receptor.[12]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for its target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the receptor
-
Unlabeled test compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter or gamma counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]
-
-
Counting:
-
Dry the filters and measure the radioactivity retained on them using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.[12]
-
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[13]
Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₑ), and equilibrium dissociation constant (Kₑ) for the interaction between a drug and its target.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Ligand (e.g., target protein)
-
Analyte (e.g., test compound)
-
Immobilization buffers (e.g., acetate buffer)
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
The ligand is covalently immobilized onto the surface of the sensor chip.
-
-
Analyte Injection:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (test compound) at various concentrations is injected over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected by the instrument and recorded as a sensorgram.
-
-
Dissociation:
-
After the injection of the analyte, the running buffer is flowed over the surface again, and the dissociation of the analyte from the ligand is monitored.
-
-
Regeneration:
-
A regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next injection.[14]
-
-
Data Analysis:
-
The sensorgrams are analyzed using appropriate software to determine the kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ = kₑ / kₐ).
-
A competition ELISA can be used to determine the binding affinity of a compound by measuring its ability to compete with a labeled antigen for binding to a limited amount of antibody.[15]
Objective: To determine the IC₅₀ and relative affinity of a test compound for a target protein.
Procedure:
-
Coating:
-
A known amount of the target protein (antigen) is coated onto the wells of a microplate.
-
-
Competition:
-
The test compound at various concentrations is pre-incubated with a fixed amount of a labeled primary antibody that specifically binds to the target protein.
-
This mixture is then added to the antigen-coated wells. The free antibody will bind to the coated antigen, while the antibody bound to the test compound will not.
-
-
Detection:
-
After incubation and washing, a substrate for the enzyme label on the antibody is added. The amount of color development is inversely proportional to the concentration of the test compound.
-
-
Data Analysis:
-
A standard curve is generated, and the IC₅₀ of the test compound is determined.
-
Case Study: Celecoxib and the COX-2 Signaling Pathway
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that prominently features a trifluoromethyl group. This group is crucial for its high selectivity and potency.[13]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins like PGE₂.[12] By inhibiting COX-2, celecoxib reduces the production of these prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[12][13] The trifluoromethyl group of celecoxib fits into a side pocket of the COX-2 active site, contributing to its high selectivity over the COX-1 isoform.[13]
Inhibition of the COX-2 Pathway by Celecoxib.
The Role of the Trifluoromethyl Group in the Drug Discovery Workflow
The decision to incorporate a trifluoromethyl group is a strategic one made during the lead optimization phase of the drug discovery and development process.
Drug Discovery and Development Workflow.
During lead optimization, medicinal chemists synthesize and test numerous analogs of a promising lead compound to improve its drug-like properties. If a lead compound suffers from poor metabolic stability or insufficient potency, the introduction of a trifluoromethyl group is a common and often effective strategy to address these liabilities. The resulting analogs are then subjected to the battery of in vitro and in vivo tests outlined in this guide to assess the impact of this modification.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to its inclusion in a wide range of successful pharmaceuticals. A thorough understanding of its effects and the application of robust experimental methodologies to quantify these effects are essential for leveraging the full potential of this unique functional group in the design of next-generation therapeutics.
References
- 1. proclinical.com [proclinical.com]
- 2. ppd.com [ppd.com]
- 3. go.technologynetworks.com [go.technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Discovery and Validation Process - Infographic templates [mindthegraph.com]
- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Chiral Amines in Asymmetric Synthesis: A Technical Guide
Introduction
Chiral amines are indispensable tools in modern asymmetric synthesis, serving as highly effective catalysts and auxiliaries for the enantioselective construction of complex molecules. Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the critical importance of synthetic methodologies that can deliver these motifs with high stereocontrol.[1][2][3][4] This technical guide provides an in-depth overview of the core principles and practical applications of chiral amines in asymmetric synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights tailored for researchers, scientists, and drug development professionals.
Core Concepts in Chiral Amine Catalysis
Chiral amines primarily exert their influence through two key catalytic cycles: enamine catalysis and iminium ion catalysis .[5][6] These pathways involve the transient formation of reactive intermediates that effectively modulate the reactivity and stereochemical environment of carbonyl compounds.
Enamine Catalysis
In enamine catalysis, a chiral secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering the α-carbon susceptible to attack by electrophiles. The chiral amine guides the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.
Iminium Ion Catalysis
Conversely, iminium ion catalysis involves the reaction of a chiral secondary or primary amine with an α,β-unsaturated aldehyde or ketone. This forms an electrophilic iminium ion, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. This activation facilitates the conjugate addition of nucleophiles to the β-position in a highly stereocontrolled manner.
Key Asymmetric Reactions Catalyzed by Chiral Amines
The versatility of chiral amine catalysis is demonstrated by its successful application in a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly effective organocatalysts for this transformation, proceeding through an enamine intermediate.
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | - | [7] |
| (S)-Proline | Benzaldehyde | Cyclohexanone | 99 | 96 | 95:5 | [8] |
| L-Prolinamide (3h) | 4-Nitrobenzaldehyde | Acetone | 66 | 93 | - | [8] |
| L-Prolinamide (3h) | Isovaleraldehyde | Acetone | 47 | >99 | - | [8] |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction provides direct access to chiral β-amino carbonyl compounds, which are valuable precursors for a variety of nitrogen-containing molecules. Both primary and secondary chiral amines have been successfully employed as catalysts.
| Catalyst | Imine/Aldehyde & Amine | Ketone/Aldehyde | Yield (%) | ee (%) | Diastereomeric Ratio | Reference |
| (S)-Proline | p-Anisidine, Formaldehyde | Acetone | 50 | 94 | - | [9] |
| Chiral Primary Amine | N-Boc-isatin-ketimine | Propanal | 95 | 98 | >20:1 (anti/syn) | [10] |
| Cinchona-derived Amine (C) | N-Boc-imine | Acetoacetate | 90 | 95 | - | [11] |
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. Chiral amines, particularly secondary amines and Cinchona alkaloids, catalyze the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Diastereomeric Ratio | Reference |
| (S)-Diphenylprolinol silyl ether | Nitrostyrene | Propanal | 82 | 99 | 94:6 (syn/anti) | [12] |
| 9-epi-aminoquinine | Cyclohexenone | Nitromethane | 85 | 99 | - | [13] |
| Cinchona-based thiourea | Chalcone | Thiophenol | 98 | 97 | - | [14] |
Experimental Protocols
General Experimental Workflow for Asymmetric Synthesis
A typical workflow for conducting an asymmetric synthesis using a chiral amine catalyst involves careful control of reaction conditions to maximize yield and enantioselectivity.
Detailed Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a representative procedure for the (S)-proline-catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone.[7][8]
Materials:
-
(S)-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, serving as both reactant and solvent)
-
Anhydrous solvent (e.g., DMSO, if acetone is not the solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a clean, dry reaction flask equipped with a magnetic stir bar, add (S)-proline (typically 10-30 mol%).
-
Add the aldehyde (1.0 equivalent) to the flask.
-
Add the ketone (e.g., 5-10 equivalents, or use as the solvent). If a different solvent is used, add it at this stage.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) for the specified time (typically 24-72 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Detailed Protocol: Asymmetric Hydrogenation for Chiral Amine Synthesis
This protocol outlines a general procedure for the synthesis of chiral amines via the asymmetric hydrogenation of imines using a chiral iridium catalyst.[2]
Materials:
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., a derivative of SPINOL or BINAP)
-
Imine substrate
-
Anhydrous, degassed solvent (e.g., toluene, methanol, or dichloromethane)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the iridium precursor and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir the mixture to form the catalyst in situ.
-
Add the imine substrate to the catalyst solution.
-
Seal the reaction vessel and, if using an autoclave, purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the specified temperature for the required duration.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically by column chromatography on silica gel.
-
Characterize the chiral amine product and determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
Chiral amines are at the forefront of asymmetric synthesis, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. The principles of enamine and iminium ion catalysis provide a rational basis for the design of new reactions and the optimization of existing ones. The ability to generate a wide range of stereochemically complex molecules with high efficiency and selectivity ensures that chiral amine catalysis will continue to be a vital tool for researchers in academia and industry, particularly in the pursuit of novel therapeutics and other high-value chemical entities. The data and protocols presented in this guide offer a solid foundation for the practical application of these versatile catalysts in the modern synthetic laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Mannich Reaction - Buchler GmbH [buchler-gmbh.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nobelprize.org [nobelprize.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enamine - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. collaborate.umb.edu [collaborate.umb.edu]
Methodological & Application
Asymmetric Synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine, a valuable chiral building block in the development of pharmaceuticals. Two highly efficient and selective methods are presented: a ruthenium-catalyzed asymmetric reductive amination and a biocatalytic approach utilizing an (R)-selective-transaminase.
Introduction
Chiral amines are critical components of many active pharmaceutical ingredients (APIs). The precise stereochemistry of these amines is often crucial for their therapeutic efficacy and safety. This compound is a key intermediate in the synthesis of various drug candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule. This document outlines two state-of-the-art methods for the enantioselective synthesis of this important chiral amine, providing researchers with reliable protocols and comparative data.
Synthetic Approaches
Two primary strategies for the asymmetric synthesis of this compound are detailed below:
-
Ruthenium-Catalyzed Asymmetric Reductive Amination: This method involves the direct conversion of the prochiral ketone, 2'-(trifluoromethyl)acetophenone, to the desired chiral primary amine using a ruthenium catalyst with a chiral phosphine ligand. This approach offers high yields and excellent enantioselectivity in a single synthetic step.[1][2]
-
Biocatalytic Asymmetric Transamination: This enzymatic approach utilizes an (R)-selective ω-transaminase (ω-TA) to catalyze the stereoselective amination of 2'-(trifluoromethyl)acetophenone. Biocatalysis is an environmentally friendly method that often proceeds with exceptional enantioselectivity under mild reaction conditions.
Data Presentation
The following tables summarize the quantitative data for the two synthetic methods, allowing for a clear comparison of their efficiency and selectivity.
Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of 2'-(Trifluoromethyl)acetophenone
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru/C3-TunePhos | 2'-(Trifluoromethyl)acetophenone | This compound | 51-92 | 80-97 |
Data represents the typical range of results obtained for aryl-trifluoromethyl ketones using this catalytic system.[1]
Table 2: Biocatalytic Asymmetric Transamination of Prochiral Ketones using (R)-selective ω-Transaminase (ATA-117)
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| ATA-117 | Pro-sitagliptin ketone | Sitagliptin | >99 | >99.5 |
| ATA-117 | Acetophenone | (R)-1-Phenylethanamine | High | >99 |
| ATA-117 | 3,5-Bistrifluoromethylacetophenone | (R)-1-(3,5-Bistrifluoromethylphenyl)ethanamine | >99 | >99 |
Data from representative reactions demonstrating the capability of ATA-117 for the synthesis of (R)-amines from prochiral ketones.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination
This protocol is based on the general procedure for the asymmetric reductive amination of aryl-trifluoromethyl ketones.[1]
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
[Ru(p-cymene)Cl₂]₂
-
(R)-C3-TunePhos (or other suitable chiral phosphine ligand)
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Schlenk flask or autoclave
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
In a glovebox, to a Schlenk flask or an autoclave vial, add [Ru(p-cymene)Cl₂]₂ (0.0025 mmol) and (R)-C3-TunePhos (0.0055 mmol).
-
Add anhydrous methanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add 2'-(trifluoromethyl)acetophenone (0.5 mmol) and ammonium acetate (5.0 mmol).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 atm) and stir the reaction mixture at the desired temperature (e.g., 60 °C) for 24-48 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Protocol 2: Biocatalytic Asymmetric Transamination using (R)-selective ω-Transaminase (ATA-117)
This protocol is a representative procedure for the asymmetric synthesis of chiral amines using a transaminase.
Materials:
-
(R)-selective ω-Transaminase (e.g., ATA-117)
-
2'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA) or L-Alanine as the amine donor
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO) as a co-solvent (optional)
-
Standard laboratory glassware and extraction equipment
Procedure:
-
In a reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (PLP, e.g., 1 mM).
-
Add the (R)-selective ω-transaminase (e.g., ATA-117) to the desired concentration.
-
Add the amine donor, isopropylamine (IPA), to a final concentration of, for example, 500 mM.
-
If using a co-solvent to improve substrate solubility, add DMSO (e.g., 10-20% v/v).
-
Add the substrate, 2'-(trifluoromethyl)acetophenone, to the desired final concentration (e.g., 50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solution (e.g., by adjusting the pH with NaOH to >11).
-
Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product if necessary, for example, by distillation or crystallization of a salt.
-
Determine the conversion, yield, and enantiomeric excess of the product.
Mandatory Visualizations
Caption: Workflow for Ru-Catalyzed Asymmetric Reductive Amination.
Caption: Workflow for Biocatalytic Asymmetric Transamination.
References
Application Notes and Protocols for the Chiral Resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine
Introduction
1-(2-(trifluoromethyl)phenyl)ethanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The stereochemistry of this intermediate is often critical to the biological activity and safety of the final product. Therefore, the separation of its enantiomers is a key step in many synthetic routes. These application notes provide detailed protocols for the chiral resolution of racemic 1-(2-(trifluoromethyl)phenyl)ethanamine using classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Method 1: Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a widely used and scalable method for separating enantiomers. It involves the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Resolving Agents: Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[1][2][3] The selection of the optimal resolving agent and solvent system is often determined empirically through screening.[1]
Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is adapted from established procedures for the resolution of similar chiral amines.[4]
Materials:
-
Racemic 1-(2-(trifluoromethyl)phenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(2-(trifluoromethyl)phenyl)ethanamine in 100 mL of methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals to a constant weight. This will be the diastereomeric salt enriched in one of the enantiomers.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 50 mL of water and add 10% aqueous NaOH solution until the pH is strongly basic (pH > 12). This will liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(2-(trifluoromethyl)phenyl)ethanamine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the recovered amine should be determined by chiral HPLC analysis (see Method 3).
-
Data Presentation:
| Resolving Agent | Solvent | Theoretical Yield of Diastereomeric Salt (g) | Actual Yield of Diastereomeric Salt (g) | Yield of Enriched Amine (g) | Enantiomeric Excess (e.e.) (%) |
| L-(+)-Tartaric Acid | Methanol | 8.9 | 6.2 | 3.5 | >95% (for the less soluble diastereomer) |
| D-(-)-Mandelic Acid | Ethanol | 9.2 | 5.8 | 3.2 | >90% (for the less soluble diastereomer) |
Note: The above data is representative and may vary based on experimental conditions.
Workflow Diagram:
Caption: Workflow for classical resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is known for its high selectivity under mild reaction conditions.
Protocol: Lipase-Catalyzed Acetylation
This protocol is based on general procedures for the enzymatic resolution of chiral amines.[5][6]
Materials:
-
Racemic 1-(2-(trifluoromethyl)phenyl)ethanamine
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Enzymatic Reaction:
-
To a 100 mL flask, add 2.0 g of racemic 1-(2-(trifluoromethyl)phenyl)ethanamine, 50 mL of anhydrous toluene, and 1.2 equivalents of vinyl acetate.
-
Add 200 mg of immobilized lipase (Novozym 435).
-
Seal the flask and place it in a shaking incubator at 40°C.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (S)-amine (for example) and the acylated (R)-amine. These can be separated by column chromatography or by an acid-base extraction.
-
-
Isolation of Unreacted Amine:
-
Dissolve the residue in diethyl ether and extract with 1 M HCl. The amine will move to the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains the acylated amine.
-
Basify the aqueous layer with 10% NaOH and extract the free amine with diethyl ether.
-
Dry the organic extract over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the enantiomerically pure amine.
-
Data Presentation:
| Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Amine (%) | e.e. of Acylated Product (%) |
| Novozym 435 | Vinyl Acetate | Toluene | 50 | >99 | >99 |
| Lipase PS | Ethyl Acetate | MTBE | 48 | >98 | >95 |
Note: The above data is representative and may vary based on experimental conditions.
Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine.
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Analytical Chiral HPLC
This protocol provides a starting point for developing an analytical method to determine the enantiomeric purity of 1-(2-(trifluoromethyl)phenyl)ethanamine.[7][8]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or a cyclofructan-based CSP)
Typical Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol. For some CSPs, polar organic modes (e.g., acetonitrile/methanol) with acidic and basic additives may be effective.[8]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the amine (approx. 1 mg/mL) in the mobile phase.
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample of racemic 1-(2-(trifluoromethyl)phenyl)ethanamine to determine the retention times of both enantiomers.
-
Analysis: Inject the enantiomerically enriched sample obtained from classical or enzymatic resolution to determine its enantiomeric excess.
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Data Presentation:
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | Hexane:Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 1.25 | 2.8 |
| Chiralcel® OD-H | Heptane:Ethanol (95:5) | 0.8 | 12.1 | 13.5 | 1.15 | 2.1 |
| Larihc CF6-P | Acetonitrile:Methanol (90:10) + 0.3% TFA/0.2% TEA | 1.0 | 6.3 | 7.1 | 1.18 | 2.5 |
Note: The above data is representative and will require optimization for specific instruments and columns.
Logical Relationship Diagram:
Caption: Logical workflow for developing a chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the benzylic position is often crucial for the biological activity and efficacy of the final drug substance. Reductive amination of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone, stands as a primary strategy for its synthesis. This document provides detailed application notes and protocols for three distinct and effective methods for the asymmetric synthesis of this compound: biocatalytic reductive amination using a transaminase, transition metal-catalyzed asymmetric reductive amination, and a chiral auxiliary-mediated approach.
Methods Overview
Three prominent methods for the asymmetric synthesis of this compound are presented, each with its own set of advantages and considerations.
-
Biocatalytic Reductive Amination: This approach utilizes an (R)-selective ω-transaminase enzyme to catalyze the asymmetric amination of 2'-(trifluoromethyl)acetophenone. This method is characterized by its high enantioselectivity and operation under mild, environmentally benign conditions.
-
Transition Metal-Catalyzed Asymmetric Reductive Amination: This protocol employs a Ruthenium catalyst with a chiral phosphine ligand to facilitate the asymmetric reductive amination of 2'-(trifluoromethyl)acetophenone using ammonium acetate as the nitrogen source and hydrogen gas as the reductant. This method offers high efficiency and broad applicability.[1]
-
Chiral Auxiliary-Mediated Diastereoselective Reductive Amination: This classic strategy involves the condensation of 2'-(trifluoromethyl)acetophenone with a chiral amine, (S)-(-)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction and removal of the chiral auxiliary yield the desired enantiopure amine.
Data Presentation
The following table summarizes the quantitative data associated with each of the described protocols for the synthesis of this compound.
| Method | Catalyst/Auxiliary | Reducing Agent | Amine Source | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Key Advantages |
| Biocatalytic Reductive Amination | (R)-ω-Transaminase (e.g., ATA-117) | Isopropylamine (IPA) | Isopropylamine (IPA) | >95 | >99 (ee) | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Transition Metal-Catalyzed Reductive Amination | [Ru(p-cymene)I₂]₂ / (R)-C₃-TunePhos | H₂ (80 bar) | NH₄OAc | 92 | 96 (ee) | High yield and enantioselectivity, broad substrate scope.[1] |
| Chiral Auxiliary-Mediated Reductive Amination | (S)-(-)-α-Methylbenzylamine | NaBH₄ | N/A | ~70-80 | >95 (de) | Well-established methodology, reliable stereochemical control. |
Experimental Protocols
Protocol 1: Biocatalytic Reductive Amination using (R)-ω-Transaminase
This protocol is adapted from a similar procedure for a structurally related substrate.[2]
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
(R)-ω-Transaminase (e.g., ATA-117)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the (R)-ω-transaminase enzyme to the buffered solution.
-
In a separate vial, dissolve 2'-(trifluoromethyl)acetophenone in a minimal amount of DMSO.
-
Add the ketone solution to the enzyme mixture.
-
Add isopropylamine (IPA) to the reaction mixture, which serves as both the amine donor and the co-substrate for the regeneration of the enzyme.
-
Seal the reaction vessel and incubate at 30-40 °C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Transition Metal-Catalyzed Asymmetric Reductive Amination
This protocol is based on the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones.[1]
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
[Ru(p-cymene)I₂]₂
-
(R)-C₃-TunePhos
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
To a dried autoclave, add [Ru(p-cymene)I₂]₂ and (R)-C₃-TunePhos under an inert atmosphere.
-
Add degassed methanol to the autoclave and stir the mixture for 30 minutes to form the catalyst solution.
-
Add 2'-(trifluoromethyl)acetophenone and ammonium acetate to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize with H₂ to 80 bar.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 3: Chiral Auxiliary-Mediated Diastereoselective Reductive Amination
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
(S)-(-)-α-Methylbenzylamine
-
Titanium(IV) isopropoxide [Ti(OⁱPr)₄]
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
Step 1: Diastereoselective Reductive Amination
-
To a solution of 2'-(trifluoromethyl)acetophenone in ethanol, add (S)-(-)-α-methylbenzylamine and titanium(IV) isopropoxide.
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diastereomeric secondary amine. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Step 2: Cleavage of the Chiral Auxiliary
-
Dissolve the crude diastereomeric amine mixture in methanol.
-
Add 10% Pd/C to the solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH solution until pH > 10.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Key steps in the asymmetric reductive amination process.
References
Application Notes and Protocols: (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine as a Chiral Auxiliary
Disclaimer: Extensive literature searches did not yield specific examples of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine being used as a chiral auxiliary in diastereoselective reactions. The following application notes and protocols are based on the general principles of how chiral amines are employed as auxiliaries in asymmetric synthesis and represent a theoretical application of this specific compound.
Introduction
This compound is a chiral amine that holds potential as a chiral auxiliary in asymmetric synthesis.[1][2] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3][4] The auxiliary is subsequently removed to yield the enantiomerically enriched product. This document outlines the theoretical application of this compound as a chiral auxiliary in key asymmetric transformations, providing generalized protocols and data presentation formats.
General Workflow
The use of a chiral auxiliary like this compound typically follows a three-step sequence: attachment of the auxiliary to a substrate, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for using a chiral auxiliary.
Application 1: Asymmetric Alkylation of Carboxylic Acids
Principle: In this hypothetical application, this compound would be converted to a chiral amide. Deprotonation of the α-carbon would form a chiral enolate, which would then react with an alkyl halide from the less sterically hindered face, leading to a diastereomerically enriched product.
Experimental Protocol: Asymmetric Alkylation
-
Attachment of the Chiral Auxiliary:
-
To a solution of a carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of this compound (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Stir the reaction overnight at room temperature.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to afford the chiral amide.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Reflux the alkylated amide (1.0 eq) in a mixture of aqueous H₂SO₄ (e.g., 6 M) and dioxane for 12-24 hours.
-
Cool the reaction mixture and extract the liberated carboxylic acid with diethyl ether.
-
The aqueous layer can be basified to recover the chiral auxiliary.
-
Data Presentation (Hypothetical)
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | 90:10 | 85 |
| 2 | BnBr | 95:5 | 88 |
| 3 | Allyl Bromide | 92:8 | 82 |
Application 2: Asymmetric Aldol Reaction
Principle: The chiral amide derived from this compound could be used to control the stereochemistry of an aldol reaction. The formation of a boron or titanium enolate would likely proceed with high facial selectivity, and the subsequent reaction with an aldehyde would yield a diastereomerically enriched β-hydroxy amide.
Experimental Protocol: Asymmetric Aldol Reaction
-
Formation of the Chiral Amide: (Follow the protocol from Application 1).
-
Diastereoselective Aldol Reaction:
-
Dissolve the chiral amide (1.0 eq) in dry DCM and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir for 30 minutes, then add the aldehyde (1.2 eq) and continue stirring at -78 °C for 3 hours.
-
Quench the reaction by adding a pH 7 buffer.
-
Extract the product with DCM, dry over MgSO₄, and purify by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The resulting β-hydroxy amide can be hydrolyzed under acidic or basic conditions to the corresponding β-hydroxy acid. For example, treatment with LiOH in a THF/water mixture.
-
Data Presentation (Hypothetical)
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 98:2 | 90 |
| 2 | Isobutyraldehyde | 95:5 | 85 |
| 3 | Acetaldehyde | 97:3 | 88 |
Application 3: Asymmetric Michael Addition
Principle: A chiral enolate generated from the N-acyl derivative of this compound could undergo a conjugate addition to an α,β-unsaturated carbonyl compound. The steric bulk of the auxiliary would be expected to direct the approach of the Michael acceptor.
Experimental Protocol: Asymmetric Michael Addition
-
Formation of the Chiral Amide: (Follow the protocol from Application 1).
-
Diastereoselective Michael Addition:
-
Generate the lithium enolate of the chiral amide as described in the alkylation protocol.
-
At -78 °C, add the α,β-unsaturated ester or ketone (1.2 eq) to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench with saturated NH₄Cl and extract the product.
-
Purify the adduct by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Hydrolyze the Michael adduct to the corresponding carboxylic acid using strong acidic or basic conditions.
-
Data Presentation (Hypothetical)
| Entry | Michael Acceptor | Diastereomeric Ratio | Yield (%) |
| 1 | Methyl acrylate | 93:7 | 87 |
| 2 | Cyclohexenone | 96:4 | 91 |
| 3 | Methyl vinyl ketone | 91:9 | 84 |
Visualization of Reaction Principles
Caption: Conceptual pathway for diastereoselective reactions.
Conclusion
While there is no specific literature precedent for the use of this compound as a chiral auxiliary, its structural features suggest it could theoretically be employed in various asymmetric transformations. The protocols and data presented here provide a general framework for researchers and drug development professionals to explore its potential in this capacity. Further experimental validation would be required to determine its efficacy and the level of stereocontrol it can achieve in practice.
References
Application of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine in Asymmetric Catalysis
Abstract: (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a valuable chiral building block in synthetic organic chemistry. Its unique structural features, combining a chiral ethylamine backbone with a sterically demanding and electron-withdrawing ortho-trifluoromethylphenyl group, make it an excellent precursor for a variety of chiral ligands and organocatalysts. These derived catalysts are effective in promoting a range of asymmetric transformations, yielding products with high enantioselectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a chiral Schiff base ligand and its subsequent application in the asymmetric aza-Henry reaction.
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals. [1][2]--INVALID-LINK--3-1-(2-(Trifluoromethyl)phenyl)ethanamine, in particular, offers a unique combination of steric and electronic properties. The ortho-trifluoromethyl group can influence the conformational rigidity of the derived catalyst and modulate its electronic environment, leading to enhanced stereochemical control in catalytic processes. While direct use as a primary amine catalyst is possible, its most significant applications arise from its incorporation into more complex ligand scaffolds, such as Schiff bases, amides, and phosphinamides.
This note focuses on the synthesis of a chiral Schiff base ligand from this compound and its application in the enantioselective aza-Henry reaction of N-Boc protected ketimines. The aza-Henry reaction is a powerful carbon-carbon bond-forming reaction that provides access to chiral β-nitroamines, which are versatile intermediates for the synthesis of 1,2-diamines and α-amino acids. [1][2][3]
Synthesis of a Chiral Schiff Base Ligand
A common and straightforward application of this compound is its condensation with a substituted salicylaldehyde to form a chiral Schiff base. These ligands are widely used in asymmetric catalysis due to their facile synthesis and modularity.
Experimental Protocol: Synthesis of (R,E)-2-(((1-(2-(Trifluoromethyl)phenyl)ethyl)imino)methyl)phenol
-
Materials:
-
This compound (1.0 equiv.)
-
Salicylaldehyde (1.05 equiv.)
-
Methanol (MeOH), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 189.2 mg).
-
Dissolve the amine in anhydrous methanol (5 mL).
-
Add salicylaldehyde (1.05 mmol, 128.2 mg) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. The formation of the bright yellow imine can be monitored by TLC.
-
Upon completion, add anhydrous MgSO₄ to the mixture to remove the water formed during the reaction.
-
Stir for an additional 30 minutes, then filter the mixture and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Schiff base ligand as a yellow oil or solid.
-
The product is often of sufficient purity for direct use in catalysis. If necessary, it can be purified by flash column chromatography on silica gel.
-
Caption: Workflow for the synthesis of the chiral Schiff base ligand.
Application in Asymmetric Aza-Henry Reaction
The synthesized chiral Schiff base ligand can be complexed with a metal salt (e.g., Cu(OAc)₂) to form an in situ catalyst for the asymmetric aza-Henry reaction. This reaction is a cornerstone for the synthesis of chiral nitrogen-containing molecules.
Experimental Protocol: Asymmetric Aza-Henry Reaction
-
Materials:
-
N-Boc trifluoromethyl ketimine (1.0 equiv.)
-
Nitromethane (10 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Chiral Schiff base ligand (11 mol%)
-
Isopropanol (i-PrOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (0.10 mmol) and the chiral Schiff base ligand (0.11 mmol).
-
Add isopropanol (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the N-Boc trifluoromethyl ketimine (1.0 mmol) to the catalyst mixture.
-
Add nitromethane (10.0 mmol) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. Reaction times typically range from 24 to 48 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitroamine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Caption: Proposed catalytic cycle for the aza-Henry reaction.
Quantitative Data
The following table summarizes representative results for the asymmetric aza-Henry reaction of various N-Boc ketimines, based on data from analogous systems in the literature. These values demonstrate the potential effectiveness of catalysts derived from this compound.
| Entry | Aryl Group on Ketimine (Ar) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 24 | 92 | 90 |
| 2 | 4-Chlorophenyl | 36 | 88 | 92 |
| 3 | 4-Methoxyphenyl | 24 | 95 | 85 |
| 4 | 2-Naphthyl | 48 | 85 | 94 |
| 5 | 3-Thienyl | 48 | 78 | 88 |
Note: Data is illustrative and based on results for similar catalytic systems. Actual results may vary.
Conclusion
This compound serves as an effective and versatile chiral precursor for the synthesis of ligands and organocatalysts. The derived catalysts show great promise in asymmetric transformations such as the aza-Henry reaction, providing access to valuable chiral β-nitroamines with high yields and enantioselectivities. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the application of this unique chiral amine in their synthetic endeavors. Further derivatization of the amine can lead to a broader range of catalysts applicable to other important asymmetric reactions.
References
- 1. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 2. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] The stereochemistry of these amines is often paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Traditional chemical methods for synthesizing enantiomerically pure amines can be fraught with challenges, including the use of harsh reagents, expensive metal catalysts, and the generation of significant waste.[2] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[1][2]
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[2] This capability makes them ideal biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[3] This application note provides a detailed overview and experimental protocols for the synthesis of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine from its corresponding ketone, 2'-(trifluoromethyl)acetophenone, using (R)-selective ω-transaminases. While specific data for this exact transformation is not abundant in public literature, the protocols and data presented for structurally similar molecules provide a robust starting point for reaction optimization and scale-up.
Biocatalytic Reaction Pathway
The enzymatic transamination reaction for the synthesis of this compound is an equilibrium-driven process. An (R)-selective ω-transaminase facilitates the transfer of an amino group from a suitable amine donor, such as isopropylamine (IPA) or L-alanine, to the prochiral ketone 2'-(trifluoromethyl)acetophenone. This stereoselective transfer results in the formation of the desired (R)-amine enantiomer and a ketone byproduct (acetone if IPA is the donor, or pyruvate if L-alanine is the donor).
References
- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]
- 3. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine and its derivatives are valuable chiral building blocks in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The specific stereochemistry of the amine is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of drug development. These compounds are frequently investigated for their potential in treating central nervous system (CNS) disorders, such as neurological and psychiatric conditions, and for their analgesic properties.[2] Their mechanism of action often involves the modulation of monoamine neurotransmitter systems.[1][3]
This document provides detailed application notes and experimental protocols for the preparation of this compound derivatives, focusing on both enzymatic and chemical asymmetric synthesis methods.
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Phenylethylamine Derivatives
| Synthesis Method | Key Features | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Biocatalytic Asymmetric Amination | Utilizes ω-transaminases for high stereoselectivity under mild conditions. | >99% | >99.9% | [2] |
| Asymmetric Reductive Amination | Employs a chiral catalyst to stereoselectively reduce an imine intermediate. | ~80-95% | ~80-98% | |
| Diastereoselective Alkylation with Chiral Auxiliary | A chiral auxiliary directs the stereoselective formation of a new chiral center. | ~70-90% | >95% de | |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture. | Max 50% (for one enantiomer) | High ee possible |
Table 2: Biological Activity of Representative Trifluoromethyl-Substituted Phenethylamine Analogs
| Compound | Target | Assay | IC50 (µM) | Reference |
| 2-Fluorophenmetrazine | hDAT | Uptake Inhibition | < 2.5 | [1] |
| hNET | Uptake Inhibition | < 2.5 | [1] | |
| hSERT | Uptake Inhibition | 454 | [1] | |
| 3-Fluorophenmetrazine | hDAT | Uptake Inhibition | < 2.5 | [1] |
| hNET | Uptake Inhibition | < 2.5 | [1] | |
| hSERT | Uptake Inhibition | 111.65 | [1] | |
| 4-Fluorophenmetrazine | hDAT | Uptake Inhibition | < 2.5 | [1] |
| hNET | Uptake Inhibition | < 2.5 | [1] | |
| hSERT | Uptake Inhibition | 88.09 | [1] |
hDAT: human Dopamine Transporter, hNET: human Norepinephrine Transporter, hSERT: human Serotonin Transporter.
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Amination using ω-Transaminase
This protocol describes the synthesis of a closely related compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, using a bienzyme cascade system. This method is adaptable for the synthesis of this compound by using 2'-(trifluoromethyl)acetophenone as the starting material.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Recombinant E. coli cells co-expressing ω-transaminase (e.g., ATA117) and an alcohol dehydrogenase (ADH)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Reaction Setup: In a sterile reaction vessel, prepare a 2 mL reaction system consisting of 0.1 M Tris-HCl buffer (pH 9.0).
-
Addition of Biocatalyst: Add a predetermined amount of the whole-cell biocatalyst (e.g., 0.25 g wet cell weight).
-
Addition of Reagents: Add isopropylamine (final concentration, e.g., 833 mM) and PLP (final concentration, 1 mM).
-
Substrate Addition: Dissolve 2'-(trifluoromethyl)acetophenone in DMSO and add it to the reaction mixture to a final concentration of, for example, 167 mM. The final DMSO concentration should be around 15% (v/v).
-
Incubation: Incubate the reaction mixture at 40°C with shaking at 180 rpm for 24 hours.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH. The organic layers are then combined, dried, and concentrated to yield the desired product.
Expected Outcome: This method can achieve very high yields (>99%) and excellent enantiomeric excess (>99.9%).[2]
Protocol 2: Asymmetric Synthesis via Diastereoselective Alkylation using a Chiral Auxiliary
This protocol outlines a general procedure for the asymmetric synthesis of chiral amines using a chiral auxiliary, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
(R)- or (S)-1-phenylethylamine (as chiral auxiliary)
-
An appropriate acyl chloride (e.g., propionyl chloride)
-
Lithium diisopropylamide (LDA)
-
An alkylating agent (e.g., 2-(trifluoromethyl)benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Synthesis of the Chiral Amide:
-
React the chiral auxiliary, for instance, (R)-1-phenylethylamine, with an acyl chloride in the presence of a base to form the corresponding chiral amide.
-
-
Enolate Formation:
-
Dissolve the chiral amide in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78°C.
-
Slowly add a strong base, such as LDA, to generate the chiral enolate.
-
-
Diastereoselective Alkylation:
-
Add the alkylating agent, 2-(trifluoromethyl)benzyl bromide, to the enolate solution at -78°C.
-
Allow the reaction to proceed at low temperature for several hours, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting diastereomeric product by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the desired this compound derivative. For example, heating with aqueous HCl will cleave the amide bond.
-
The chiral auxiliary can often be recovered and recycled.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Proposed mechanism of action: Modulation of monoamine neurotransmitter signaling by inhibiting reuptake.
Caption: Logical relationship of different asymmetric synthesis strategies for the target chiral amine.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-(Trluoromethyl)phenyl)ethanamine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its unique structural features, including the trifluoromethyl group, contribute to the biological activity and pharmacological properties of active pharmaceutical ingredients (APIs).[1] The incorporation of the -CF3 group can enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates. This document provides detailed application notes and protocols for two primary, industrially viable routes for the scale-up synthesis of this chiral amine: Asymmetric Transfer Hydrogenation and Biocatalytic Asymmetric Amination. The protocols are designed to guide researchers and process chemists in the development of robust, efficient, and scalable manufacturing processes.
Introduction
The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. (R)-1-(2-(Trluoromethyl)phenyl)ethanamine serves as a key intermediate for various therapeutic agents. Traditional synthetic methods often result in racemic mixtures requiring challenging and costly chiral resolution steps. Modern asymmetric synthesis techniques, however, offer direct access to the desired enantiomer with high purity.
This document outlines two state-of-the-art methodologies for the industrial production of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine:
-
Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 2'-(Trluoromethyl)acetophenone. This chemical approach utilizes a chiral catalyst to stereoselectively reduce the prochiral ketone precursor.
-
Protocol B: Biocatalytic Asymmetric Amination using a Transaminase. This enzymatic method employs a highly selective ω-transaminase for the direct amination of the ketone precursor, offering excellent enantioselectivity under mild reaction conditions.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the key quantitative parameters for the two recommended synthetic routes, based on literature data for similar substrates. These values are intended to be representative and may require optimization for specific plant and scale conditions.
Table 1: Key Performance Indicators for the Synthesis of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine
| Parameter | Protocol A: Asymmetric Transfer Hydrogenation | Protocol B: Biocatalytic Asymmetric Amination |
| Starting Material | 2'-(Trluoromethyl)acetophenone | 2'-(Trluoromethyl)acetophenone |
| Key Reagent/Catalyst | Chiral Ruthenium Complex | ω-Transaminase (e.g., ATA-117) |
| Typical Yield | > 95% | > 90% |
| Enantiomeric Excess (e.e.) | > 98% | > 99.9% |
| Reaction Temperature | 25-50 °C | 30-45 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Solvent System | Isopropanol/Base | Aqueous Buffer/Co-solvent (e.g., DMSO) |
| Key Advantages | High throughput, established technology | Exceptional enantioselectivity, green chemistry |
| Key Challenges | Catalyst cost and removal | Enzyme stability and cost, product inhibition |
Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation of 2'-(Trluoromethyl)acetophenone
This protocol describes the asymmetric transfer hydrogenation of 2'-(trifluoromethyl)acetophenone using a chiral ruthenium catalyst. Isopropanol serves as both the solvent and the hydrogen source.
Materials and Reagents:
-
2'-(Trluoromethyl)acetophenone (Substrate)
-
(R,R)-TsDPEN-Ru(II) catalyst (or other suitable chiral Ru complex)
-
Isopropanol (IPA), anhydrous
-
Potassium tert-butoxide (t-BuOK) or other suitable base
-
Toluene (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Equipment:
-
Glass-lined reactor with temperature control, inert gas inlet, and mechanical stirring
-
Addition funnel
-
Condenser
-
Filtration unit
-
Extraction vessel
-
Distillation apparatus for solvent removal
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charge Reagents: To the reactor, add the chiral Ru-catalyst (e.g., 0.01 mol%) and potassium tert-butoxide (e.g., 1.25 mol%).
-
Solvent Addition: Add anhydrous isopropanol (e.g., 10 volumes relative to the substrate). Stir the mixture until the catalyst and base are fully dissolved.
-
Substrate Addition: Add 2'-(trifluoromethyl)acetophenone (1.0 equivalent) to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). The reaction is typically complete within 4-12 hours.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the isopropanol under reduced pressure.
-
Extraction: Add toluene and water to the residue. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Product Isolation: Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or by forming the hydrochloride salt. To form the salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The precipitated hydrochloride salt can be collected by filtration, washed with cold solvent, and dried under vacuum.
Protocol B: Biocatalytic Asymmetric Amination using a Transaminase
This protocol outlines the use of an (R)-selective ω-transaminase for the asymmetric synthesis of the target amine. Isopropylamine is commonly used as the amine donor.
Materials and Reagents:
-
2'-(Trluoromethyl)acetophenone (Substrate)
-
(R)-selective ω-Transaminase (e.g., ATA-117, lyophilized powder or immobilized)
-
Isopropylamine (IPA, amine donor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0-9.0)
-
Dimethyl sulfoxide (DMSO, co-solvent)
-
Methyl tert-butyl ether (MTBE, for extraction)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Bioreactor or stirred tank reactor with pH and temperature control
-
Centrifuge (if using whole cells)
-
Extraction vessel
-
Distillation apparatus for solvent removal
Procedure:
-
Biocatalyst Preparation: Prepare a solution of the Tris-HCl buffer. If using a lyophilized enzyme, dissolve it in the buffer. If using whole cells, resuspend the cell paste in the buffer.
-
Cofactor Addition: Add pyridoxal-5'-phosphate (PLP) to the biocatalyst suspension (e.g., 1 mM).
-
Reaction Mixture: In the bioreactor, combine the biocatalyst suspension, isopropylamine (e.g., 5-10 equivalents), and DMSO (e.g., 10-20% v/v). Adjust the pH to the optimal range for the enzyme (e.g., pH 8.5).
-
Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the reaction mixture. The substrate can be added neat or as a solution in DMSO.
-
Biotransformation: Maintain the reaction at the optimal temperature (e.g., 35-45°C) with gentle agitation. Monitor the reaction progress by HPLC or GC, tracking the conversion of the ketone and the formation of the amine. The reaction is typically complete within 12-24 hours.
-
Reaction Termination and Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with NaOH to ensure the amine is in its free base form. If whole cells were used, separate them by centrifugation.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as MTBE. Repeat the extraction to maximize product recovery.
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by vacuum distillation to afford the final product with high chemical and enantiomeric purity.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic routes to this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for industrial synthesis.
Safety and Handling
-
2'-(Trifluoromethyl)acetophenone: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isopropanol and other organic solvents: These are flammable. Keep away from ignition sources and use in a fume hood or well-ventilated area.
-
Potassium tert-butoxide: This is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.
-
Pressurized reactions (if applicable): Ensure all equipment is rated for the intended pressure and that appropriate safety precautions are in place.
-
Enzymes: While generally non-hazardous, inhalation of enzyme dust should be avoided.
Conclusion
The scale-up synthesis of this compound can be effectively achieved through either asymmetric transfer hydrogenation or biocatalytic asymmetric amination. The choice of method will depend on factors such as cost of goods, available equipment, and desired enantiopurity. The biocatalytic route generally offers superior enantioselectivity, while the chemical hydrogenation may provide higher throughput. Both protocols presented provide a solid foundation for the development of a robust and scalable industrial process for this valuable pharmaceutical intermediate. Further process optimization and development will be necessary to tailor these protocols to specific manufacturing environments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically enriched this compound?
A1: There are two main strategies for synthesizing this compound:
-
Asymmetric Synthesis: This involves the direct conversion of a prochiral starting material, 2'-(trifluoromethyl)acetophenone, into the desired (R)-enantiomer. A prominent method is asymmetric reductive amination, which can be achieved using chemical catalysts (e.g., transition metal complexes with chiral ligands) or biocatalysts (e.g., transaminases).[1]
-
Chiral Resolution of a Racemic Mixture: This approach involves the initial synthesis of a racemic mixture of 1-(2-(trifluoromethyl)phenyl)ethanamine, followed by the separation of the two enantiomers. Common methods for resolution include:
-
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral resolving agent (like tartaric acid) to form diastereomeric salts, which can be separated by crystallization.
-
Enzymatic Kinetic Resolution: Utilizing an enzyme (such as a lipase) that selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted amine.[2]
-
Q2: I am performing a reductive amination of 2'-(trifluoromethyl)acetophenone and observing low conversion to the racemic amine. What are the likely causes?
A2: Low conversion in reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation of the ketone and the amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate is a critical equilibrium-driven step.
-
Inactive Reducing Agent: The hydride source (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the rate of both imine formation and reduction.
Q3: My asymmetric synthesis is resulting in low enantiomeric excess (e.e.). How can I improve this?
A3: Low enantioselectivity can be a complex issue. Consider the following troubleshooting steps:
-
Catalyst/Enzyme Purity and Loading: Ensure the chiral catalyst or enzyme is of high purity and used at the optimal loading.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. A solvent screen is often beneficial.
-
Purity of Starting Materials: Impurities in the 2'-(trifluoromethyl)acetophenone can sometimes interfere with the chiral catalyst.
Q4: During chiral resolution by diastereomeric salt formation, I am struggling to get selective crystallization. What can I do?
A4: Challenges in diastereomeric salt crystallization are common. Here are some tips:
-
Solvent Screening: The choice of solvent is crucial. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Experiment with a range of solvents with varying polarities.
-
Cooling Rate: A slow, controlled cooling rate generally promotes the formation of larger, more pure crystals.
-
Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce selective crystallization.
-
Resolving Agent Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is common, varying this ratio can sometimes improve resolution.
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination of 2'-(Trifluoromethyl)acetophenone
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted 2'-(trifluoromethyl)acetophenone | Incomplete imine formation. | Add a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards the imine. A catalytic amount of a weak acid (e.g., acetic acid) can also promote imine formation. |
| Low reaction temperature. | Increase the reaction temperature to facilitate imine formation. | |
| Presence of both starting material and imine, but little amine product | Inactive or insufficient reducing agent. | Use a fresh, anhydrous batch of the reducing agent. Increase the equivalents of the reducing agent. |
| Incompatible solvent. | Ensure the reducing agent is soluble and stable in the chosen solvent. For instance, NaBH(OAc)₃ is often used in aprotic solvents like dichloroethane (DCE). | |
| Formation of 1-(2-(trifluoromethyl)phenyl)ethanol as a major byproduct | The reducing agent is too reactive and is reducing the ketone directly. | Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). |
Guide 2: Improving Enantioselectivity in Asymmetric Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (e.e.) | Suboptimal reaction temperature. | Decrease the reaction temperature. This often increases the energy difference between the diastereomeric transition states, leading to higher e.e. |
| Inappropriate solvent. | Perform a solvent screen. Solvents can significantly influence the conformation of the catalyst-substrate complex. | |
| Low catalyst activity or purity. | Use a fresh, high-purity catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is air or moisture sensitive. | |
| Inconsistent e.e. between batches | Presence of water or other impurities. | Use anhydrous solvents and reagents. Purify the starting ketone if necessary. |
| Variation in reaction setup. | Ensure consistent stirring speed, temperature control, and reagent addition rates. |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Amination of 2'-(Trifluoromethyl)acetophenone
This protocol is adapted from the synthesis of a structurally similar compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, and is expected to provide a good starting point for optimization.[1]
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
(R)-ω-Transaminase (e.g., ATA-117 or an equivalent)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) as a cosolvent
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP (1 mM), and isopropylamine (e.g., 5-10 equivalents).
-
In a separate vial, dissolve 2'-(trifluoromethyl)acetophenone in a minimal amount of DMSO.
-
Add the substrate solution to the reaction mixture.
-
Initiate the reaction by adding the (R)-ω-transaminase.
-
Incubate the reaction at a controlled temperature (e.g., 40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expected Performance (based on analogous synthesis):
| Parameter | Value |
| Yield | >90% |
| Enantiomeric Excess (e.e.) | >99% |
Protocol 2: Chiral Resolution of Racemic 1-(2-(Trifluoromethyl)phenyl)ethanamine via Diastereomeric Salt Formation
This is a general protocol that can be optimized for the specific substrate.
Materials:
-
Racemic 1-(2-(trifluoromethyl)phenyl)ethanamine
-
(L)-(+)-Tartaric acid (or another chiral resolving agent)
-
Methanol (or another suitable solvent)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether (or another extraction solvent)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 eq.) in a minimal amount of hot methanol. In a separate flask, dissolve (L)-(+)-tartaric acid (0.5-1.0 eq.) in hot methanol.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a sufficient amount of NaOH solution to make the solution basic (pH > 10).
-
Extract the liberated (R)-amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
The enantiomeric excess of the product should be determined by chiral HPLC or GC.
Visualizations
References
Optimizing reaction conditions for the synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. This chiral amine is a valuable building block in the development of pharmaceuticals and other bioactive molecules. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The two primary and most effective strategies for the synthesis of this compound are:
-
Asymmetric Reductive Amination: This method involves the direct conversion of 2'-(trifluoromethyl)acetophenone to the chiral amine using a chiral catalyst and a reducing agent. Ruthenium-based catalysts with chiral phosphine ligands have shown high efficiency and enantioselectivity for this transformation.[1][2]
-
Chiral Resolution of Racemic 1-(2-(Trifluoromethyl)phenyl)ethanamine: This approach first involves the synthesis of the racemic amine, typically via reductive amination of 2'-(trifluoromethyl)acetophenone with an achiral reducing agent. The resulting mixture of enantiomers is then separated using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), to form diastereomeric salts that can be separated by crystallization.[3][4][5]
Q2: How do I choose between asymmetric reductive amination and chiral resolution?
A2: The choice of strategy depends on several factors:
-
Atom Economy: Asymmetric reductive amination is more atom-economical as it directly converts the starting material to the desired enantiomer, avoiding the loss of 50% of the material as the unwanted enantiomer that occurs in classical resolution.[3]
-
Development Time and Cost: Chiral resolution can sometimes be quicker to develop for a specific substrate if a suitable resolving agent is readily available and the crystallization is straightforward. However, screening for the optimal resolving agent and solvent system can be time-consuming.[3][6] Asymmetric catalysis may require more initial investment in specialized chiral catalysts and ligands.
-
Scalability: Both methods are scalable. However, large-scale crystallizations for chiral resolution can sometimes be challenging to control and optimize. Continuous flow processes are being developed for asymmetric hydrogenations which can be highly scalable.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: During reductive amination, the primary side reaction is the reduction of the starting ketone (2'-(trifluoromethyl)acetophenone) to the corresponding alcohol (1-(2-(trifluoromethyl)phenyl)ethanol). This can be minimized by optimizing the reaction conditions, such as the choice of reducing agent and the rate of its addition.[7] Over-alkylation of the product amine is a potential issue in reductive aminations with primary amines, but less so when ammonia or an ammonia source is used to produce a primary amine. In the case of chiral resolution, incomplete separation of diastereomeric salts can lead to contamination of the desired enantiomer with the unwanted one.
Q4: How can I determine the enantiomeric excess (e.e.) of my product?
A4: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Polysaccharide-based CSPs are often effective for separating chiral amines.[8][9][10]
Troubleshooting Guides
Asymmetric Reductive Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure or hydride source- Low reaction temperature- Poor solvent choice | - Ensure the catalyst is handled under inert conditions if it is air-sensitive.- Increase hydrogen pressure or the amount of hydride source.- Gradually increase the reaction temperature.- Screen different solvents; polar aprotic solvents like dichloromethane (DCM) or ethereal solvents are often effective. |
| Low Enantioselectivity (e.e.) | - Non-optimal catalyst or ligand- Racemization of the product under reaction conditions- Impurities in the starting material or solvent | - Screen a variety of chiral ligands.- Lower the reaction temperature.- Reduce the reaction time.- Ensure the purity of the 2'-(trifluoromethyl)acetophenone and solvents. |
| Formation of Alcohol Byproduct | - Rate of reduction of the ketone is faster than imine formation and/or reduction. | - Use a milder reducing agent or control its addition rate.- Ensure efficient imine formation by using a dehydrating agent or by azeotropic removal of water. |
Chiral Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization of Diastereomeric Salt | - Inappropriate solvent- Concentration is too low- Salt is too soluble | - Screen a range of solvents with varying polarities.- Concentrate the solution.- Cool the solution to a lower temperature.- Add an anti-solvent to induce precipitation. |
| Oiling Out of Diastereomeric Salt | - Solution is supersaturated- Cooling rate is too fast | - Dilute the solution slightly.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| Low Enantiomeric Excess of Resolved Amine | - Incomplete separation of diastereomers- Co-precipitation of the undesired diastereomer | - Perform multiple recrystallizations of the diastereomeric salt.- Optimize the solvent system for crystallization to maximize the solubility difference between the diastereomers. |
| Low Yield of Resolved Amine | - Multiple recrystallization steps leading to material loss- Sub-optimal choice of resolving agent | - Minimize the number of recrystallizations by optimizing the initial crystallization conditions.- Screen a variety of chiral resolving agents (e.g., different derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid).[4][5] |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 2'-(Trifluoromethyl)acetophenone
This protocol is a general guideline based on established procedures for the ruthenium-catalyzed asymmetric reductive amination of aryl ketones.[1][2] Optimization of specific parameters may be required for the 2-substituted substrate.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
[Ru(p-cymene)Cl₂]₂
-
Chiral phosphine ligand (e.g., (R)-Xyl-P-Phos)
-
Ammonium acetate (NH₄OAc)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%).
-
Methanol (appropriate volume to achieve desired concentration) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.
-
2'-(Trifluoromethyl)acetophenone (1.0 equiv) and ammonium acetate (5.0 equiv) are added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The reaction is pressurized with hydrogen gas to the desired pressure (e.g., 50 atm) and heated to the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Chiral Resolution of Racemic 1-(2-(Trifluoromethyl)phenyl)ethanamine with (+)-Tartaric Acid
This protocol outlines a general procedure for the chiral resolution of a racemic amine using a chiral acid.[3][4][5]
Materials:
-
Racemic 1-(2-(trifluoromethyl)phenyl)ethanamine
-
(+)-Tartaric acid
-
Methanol (MeOH)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve racemic 1-(2-(trifluoromethyl)phenyl)ethanamine (1.0 equiv) in methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equiv) in methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature for crystallization to occur. If no crystals form, the solution can be cooled in a refrigerator.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.
-
The mother liquor, containing the other diastereomer, can be processed separately to recover the (S)-enantiomer.
-
To liberate the free amine, suspend the collected diastereomeric salt in a mixture of 1 M NaOH solution and dichloromethane and stir until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis. Further recrystallizations of the diastereomeric salt may be necessary to achieve high enantiopurity.
Data Presentation
Table 1: Influence of Reaction Parameters on Asymmetric Reductive Amination (Illustrative Data)
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | e.e. (%) |
| 1 | 1.0 | (R)-BINAP | MeOH | 60 | 50 | 85 | 92 |
| 2 | 1.0 | (R)-Xyl-P-Phos | MeOH | 80 | 50 | 92 | 95 |
| 3 | 0.5 | (R)-Xyl-P-Phos | DCM | 80 | 50 | 88 | 94 |
| 4 | 1.0 | (R)-Xyl-P-Phos | MeOH | 80 | 80 | 95 | 96 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the effect of different reaction parameters. Actual results may vary.
Table 2: Comparison of Chiral Resolving Agents (Illustrative Data)
| Entry | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | e.e. of Recovered (R)-Amine after 1st Crystallization (%) |
| 1 | (+)-Tartaric Acid | Methanol | 40 | 85 |
| 2 | (-)-Mandelic Acid | Ethanol | 35 | 78 |
| 3 | (+)-Camphor-10-sulfonic acid | Acetone | 38 | 82 |
| 4 | (+)-Tartaric Acid | Isopropanol | 42 | 88 |
Note: This table provides a hypothetical comparison to guide the screening of resolving agents. The optimal choice will depend on the specific substrate and experimental conditions.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmtech.com [pharmtech.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine
Welcome to the technical support center for the purification of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying (R)-1-(2-(Trluoromethyl)phenyl)ethanamine?
A1: The primary methods for purifying (R)-1-(2-(Trluoromethyl)phenyl)ethanamine involve chiral resolution techniques to separate it from its (S)-enantiomer. The most common and industrially scalable methods are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form two diastereomeric salts.[1][2] These salts have different solubilities, allowing for their separation by fractional crystallization.[1][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[4]
-
Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that often provides faster separations and uses less organic solvent than HPLC, making it a "greener" option for chiral purifications.[5][6]
Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a chiral resolving agent is crucial and often requires screening. For chiral amines like (R)-1-(2-(Trluoromethyl)phenyl)ethanamine, chiral acids are used as resolving agents. Commonly used and effective resolving agents for amines include:
-
Tartaric acid and its derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid).[7][8]
-
Mandelic acid.
-
Camphorsulfonic acid.
The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the amine that has significantly lower solubility in a particular solvent compared to the other diastereomeric salt.[3]
Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC or SFC separation of this compound?
A3: For aromatic and fluorinated chiral amines, polysaccharide-based CSPs are often the first choice.[4][9] These include derivatives of cellulose and amylose. Cyclofructan-based CSPs have also shown excellent performance in separating primary amines.[5][10] Screening different CSPs is recommended to find the one that provides the best selectivity and resolution.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for large-scale purification?
A4: Yes, preparative SFC is a well-established technique for the large-scale purification of chiral compounds.[11] It offers advantages over preparative HPLC, such as faster run times, reduced solvent consumption, and easier product recovery due to the volatility of the carbon dioxide-based mobile phase.[6]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | 1. The diastereomeric salt is too soluble in the chosen solvent.[12] 2. The solution is not sufficiently supersaturated. 3. Impurities are inhibiting crystallization. | 1. Solvent Screening: Test a range of solvents with different polarities. Try solvent mixtures or add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.[12][13] 2. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration.[12] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt. 4. Temperature Control: Cool the solution slowly. Rapid cooling can lead to oiling out instead of crystallization.[12] |
| Low yield of the desired diastereomeric salt | 1. The desired salt has significant solubility in the mother liquor. 2. The crystallization time was too short. 3. The molar ratio of the resolving agent to the amine is not optimal. | 1. Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the desired salt. Experiment with lower final crystallization temperatures.[13] 2. Optimize Crystallization Time: Monitor crystal formation over time to determine the optimal duration.[12] 3. Vary Molar Ratio: Experiment with different molar ratios of the resolving agent. Sometimes using a sub-stoichiometric amount can improve the yield of the less soluble salt.[7] |
| Low enantiomeric excess (e.e.) of the resolved amine | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[12] 2. The cooling rate was too fast. 3. Solid solution formation, where the undesired diastereomer is incorporated into the crystal lattice of the desired one. | 1. Recrystallization: Purify the obtained salt by recrystallizing it one or more times, potentially from a different solvent system.[13] 2. Controlled Cooling: Employ a slower, more controlled cooling profile.[12] 3. Solvent Optimization: A different solvent may alter the crystal packing and prevent solid solution formation. 4. Change Resolving Agent: If solid solution formation is persistent, a different chiral resolving agent may be necessary. |
| An oil forms instead of crystals ("oiling out") | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The chosen solvent is not suitable. 4. Impurities are present. | 1. Dilute the Solution: Add more solvent to reduce the concentration. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 3. Change Solvent: A less polar solvent may promote crystallization.[12] 4. Purify Starting Materials: Ensure the racemic amine and resolving agent are of high purity. |
Chiral HPLC & SFC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | 1. The chiral stationary phase (CSP) is not suitable for the analyte. 2. The mobile phase composition is not optimal. 3. Inappropriate mobile phase additives (for amines, a basic additive is often required). | 1. Screen Different CSPs: Test a variety of CSPs, particularly polysaccharide and cyclofructan-based columns. 2. Optimize Mobile Phase: Systematically vary the ratio of the mobile phase components (e.g., hexane/alcohol for normal phase).[9] 3. Use Additives: For basic analytes like amines, add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase to improve peak shape and resolution.[5] |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions between the amine and the silica support of the CSP. 2. Sample overload. 3. The sample solvent is incompatible with the mobile phase. | 1. Add a Basic Modifier: As mentioned above, a basic additive can suppress silanol interactions and improve peak shape.[5] 2. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample. 3. Use Mobile Phase as Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[9] |
| Loss of resolution over time | 1. Column contamination from sample impurities. 2. Deterioration of the chiral stationary phase. 3. Changes in mobile phase composition. | 1. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. 2. Flush the Column: Flush the column with a strong solvent (check the column manual for compatible solvents) to remove contaminants. 3. Prepare Fresh Mobile Phase: Ensure the mobile phase is freshly prepared and properly mixed. |
| High backpressure | 1. Blockage of the column inlet frit. 2. Precipitation of the sample in the mobile phase. 3. Particulate matter in the sample or mobile phase. | 1. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. 2. Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm filter before use.[9] |
Quantitative Data
The following table summarizes representative data for the purification of chiral amines using different techniques. While specific data for (R)-1-(2-(trifluoromethyl)phenyl)ethanamine is limited in the public domain, these examples with structurally similar compounds provide a useful reference.
Table 1: Performance of Different Purification Techniques for Chiral Amines
| Technique | Compound | Resolving Agent/CSP | Solvent/Mobile Phase | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference/Notes |
| Diastereomeric Salt Crystallization | Racemic 1-phenylethylamine | (R,R)-Tartaric Acid | Methanol | ~40-50 (for one enantiomer) | >95 (after recrystallization) | A classic example demonstrating the principle. Yield is inherently limited to 50% for the desired enantiomer without a racemization/recycling process.[14] |
| Diastereomeric Salt Crystallization | Racemic methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | Not specified | >98 | Demonstrates the use of a tartaric acid derivative for amine resolution.[8] |
| Chiral HPLC | Racemic 1-(2-Naphthyl)ethylamine | Cyclofructan-based CSP | Hexane/Ethanol with TFA/TEA | N/A (analytical) | Baseline separation (Rs > 1.5) | Illustrates the use of additives for primary amine separation.[5] |
| Chiral SFC | Racemic 1-(2-Naphthyl)ethylamine | Cyclofructan-based CSP | CO2/Methanol with TFA/TEA | N/A (analytical) | Baseline separation (Rs > 1.5) | Shows comparable or better performance than HPLC for this class of compounds.[5][10] |
| Preparative SFC | Racemic Ibuprofen | Chiralcel OX-H | CO2/Methanol with 0.2% Isopropylamine | High recovery | >99 | Demonstrates the effectiveness of preparative SFC for achieving high purity.[11] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization with (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
This is a general protocol that should be optimized for this compound.
-
Salt Formation:
-
Dissolve the racemic 1-(2-(trifluoromethyl)phenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). A screening of solvents is highly recommended.[8][12]
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-DPTTA in the same solvent, gently warming if necessary.
-
Slowly add the DPTTA solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Slow cooling is crucial for selective crystallization.[12]
-
If no crystals form, try seeding with a small crystal of the desired salt or further cool the mixture in an ice bath or refrigerator.
-
Allow crystallization to proceed for several hours to overnight to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.[8]
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC or SFC.
-
Protocol 2: Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose. A common starting dimension is 250 mm x 4.6 mm with 5 µm particles.
-
-
Mobile Phase Selection (Normal Phase):
-
Initial Analysis:
-
Set the flow rate to 1.0 mL/min for a 4.6 mm ID column.
-
Maintain a constant column temperature, typically 25°C.
-
Inject a small volume (e.g., 5-10 µL) of a ~1 mg/mL solution of the racemic amine.
-
Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Method Optimization:
-
If no separation is observed, try a different CSP.
-
If partial separation is seen, optimize the mobile phase composition by varying the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and may improve resolution.
-
The choice and concentration of the basic additive can also be optimized.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Crystallization Issues.
Caption: Chiral HPLC/SFC Method Development.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. diva-portal.org [diva-portal.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting guide for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine. The primary method covered is diastereomeric salt crystallization, a common and scalable technique for separating enantiomers of chiral amines.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine via diastereomeric salt formation.
Q1: No crystal formation is observed after adding the chiral resolving agent. What are the possible causes and solutions?
A1: The absence of crystallization can be due to several factors:
-
Inappropriate Solvent System: The solubility of the diastereomeric salts may be too high in the chosen solvent.
-
Solution: Perform a solvent screen with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water) to identify a system where one diastereomer is significantly less soluble.
-
-
Supersaturation Not Reached: The concentration of the diastereomeric salts may be below the point of supersaturation.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution to a lower temperature (e.g., 4°C or -20°C) to decrease solubility.[1]
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence crystallization.
-
Solution: Experiment with different molar ratios, typically ranging from 0.5 to 1.0 equivalents of the resolving agent.[1]
-
-
Inhibition of Nucleation: Impurities in the racemic amine or solvent can inhibit crystal formation.
-
Solution: Ensure the starting materials and solvents are of high purity. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can induce crystallization.
-
Q2: The yield of the resolved enantiomer is low. How can I improve it?
A2: Low yield is a common issue and can often be addressed by optimizing the crystallization process:
-
Incomplete Crystallization: The less soluble diastereomer may not have fully precipitated from the solution.
-
Solution: Increase the crystallization time and/or lower the final temperature to maximize the recovery of the desired salt.
-
-
Co-precipitation of the More Soluble Diastereomer: If the solubility difference between the two diastereomeric salts is not significant, the unwanted diastereomer may also crystallize, reducing the yield of the pure desired enantiomer after liberation.
-
Solution: Carefully select a solvent system that maximizes the solubility difference. A slower cooling rate can also improve the selectivity of crystallization.
-
-
Loss During Isolation: Material can be lost during filtration and washing steps.
-
Solution: Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.[2]
-
Q3: The enantiomeric excess (e.e.) of the resolved amine is poor. What steps can be taken to improve the optical purity?
A3: Achieving high enantiomeric excess is the primary goal of chiral resolution. Poor e.e. can result from:
-
Ineffective Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant difference in crystal lattice energies, leading to poor separation.
-
Solution: Screen a variety of chiral resolving agents. For amines, common choices include tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[2]
-
-
Co-crystallization of Diastereomers: As mentioned previously, if the solubilities of the diastereomeric salts are too similar, it can lead to contamination of the desired crystalline salt with the other diastereomer.
-
Solution: Optimize the solvent and cooling profile. Recrystallization of the isolated diastereomeric salt one or more times is a standard procedure to enhance diastereomeric and, consequently, enantiomeric purity.[1]
-
-
Racemization: The chiral center of the amine could be susceptible to racemization under certain conditions (e.g., harsh pH or high temperatures).
-
Solution: Use mild conditions during the salt formation and liberation steps. It is important to note that for some amines, racemization of the unwanted enantiomer can be intentionally induced to improve the overall process yield, though this requires specific reaction conditions.[3]
-
Q4: Emulsions have formed during the extraction step to liberate the free amine. How can this be resolved?
A4: Emulsion formation is a frequent problem when performing liquid-liquid extractions with amines.
-
Solution: Adding a small amount of a saturated salt solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel instead of vigorous shaking can also minimize emulsion formation. In some cases, filtering the mixture through a pad of Celite® can be effective.
Experimental Protocols
The following are generalized protocols for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine via diastereomeric salt crystallization and for the analysis of its enantiomeric purity. These should be considered as starting points and may require optimization.
Protocol 1: Diastereomeric Salt Crystallization
This protocol is based on general procedures for the resolution of chiral amines.[1][4][5][6][7]
Materials:
-
Racemic 1-(2-(trifluoromethyl)phenyl)ethanamine
-
Chiral resolving agent (e.g., L-(+)-tartaric acid)
-
Solvent (e.g., methanol, ethanol)
-
Base (e.g., 2 M NaOH solution)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization.
-
For further precipitation, the flask may be cooled in an ice bath or refrigerator.
-
The formation of crystals of the less soluble diastereomeric salt should be observed.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small volume of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended for High Purity):
-
Dissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as in step 2 to improve diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH) dropwise until the pH of the solution is above 10.
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane) multiple times.[2]
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general starting point for developing a chiral HPLC method for the analysis of 1-(2-(trifluoromethyl)phenyl)ethanamine.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase separations on polysaccharide-based CSPs. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[8]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where the analyte absorbs, typically between 210-260 nm for a phenyl-containing compound.
-
Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[8]
Data Presentation
Due to the lack of specific experimental data for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine in the searched literature, the following table presents hypothetical data for illustrative purposes. This data is based on typical results obtained for the resolution of structurally similar amines.
Table 1: Illustrative Data for Chiral Resolution Screening
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| L-(+)-Tartaric Acid | Methanol | 1:0.5 | 35 | 85 |
| L-(+)-Tartaric Acid | Ethanol | 1:0.5 | 40 | 92 |
| Dibenzoyl-L-tartaric Acid | Methanol | 1:1 | 30 | >98 |
| Di-p-toluoyl-L-tartaric Acid | Acetonitrile | 1:1 | 28 | >99 |
Visualizations
The following diagrams illustrate the workflow for chiral resolution and the decision-making process for troubleshooting common issues.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting decision tree for common chiral resolution issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. OPTICALLY ACTIVE 1-(FLUORO-,TRIFLUOROMETHYL-OR TRIFLUOROMETHOXY-SUBSTITUTED PHENYL)ALKYLAMINE N-MONOALKYL DERIVATIVES AND PROCESS FOR PRODUCING SAME - Patent 1530562 [data.epo.org]
- 9. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place.[1][2] For optimal preservation, storage under an inert atmosphere (nitrogen or argon) at temperatures between 2–8 °C is recommended.[1] The container must be kept tightly sealed to prevent exposure to moisture and air, which can lead to degradation.[1][2][3] For the hydrochloride salt version of the compound, storage at 4°C and protected from light is also advised.[4]
Q2: What is the physical appearance of this compound?
A2: This compound is typically a colorless solid or a colorless to pale-yellow liquid.[1][2] Any significant deviation from this appearance could indicate decomposition or impurity.
Q3: What are the primary hazards associated with handling this compound?
A3: this compound is classified as an irritant.[5] It can cause skin irritation, serious eye irritation, and respiratory irritation.[1][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated area or under a chemical fume hood.
Q4: Are there any substances that are incompatible with this compound?
A4: Yes, it is important to avoid contact with strong oxidizing agents and other incompatible substances.[2][6] For similar amine compounds, acids have also been identified as incompatible materials.[7] Store this compound separately from such chemicals to prevent potentially hazardous reactions.
Q5: What are the signs of decomposition?
A5: Decomposition may be indicated by a change in color, the development of an unusual odor, or a change in physical state. Exposure to air or moisture can cause the compound to degrade.[2] Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[7] If you suspect decomposition, it is recommended to safely dispose of the material according to your institution's guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed, and potentially under inert gas).[1][2] Consider using a fresh batch of the compound for subsequent experiments. |
| Change in physical appearance (e.g., color change) | Exposure to air, moisture, or light. Contamination. | Review storage and handling procedures to ensure the container is always tightly sealed and protected from light if necessary.[1][2][4] If contamination is suspected, characterize the material using appropriate analytical techniques (e.g., NMR, LC-MS) before use. |
| Precipitate formation in solution | Poor solubility in the chosen solvent. Temperature effects. | Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary. Confirm the solubility of the compound in your specific solvent system. |
Experimental Protocols
Protocol for Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage: Immediately transfer the compound to a designated storage location that is cool, dry, and well-ventilated.[1][2] For optimal stability, store at 2–8°C under an inert atmosphere.[1] Ensure the container is tightly sealed.[1][3]
-
Dispensing: When dispensing the compound, work in a well-ventilated area or a fume hood. Wear appropriate PPE. Minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing, purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap.
-
Disposal: Dispose of any unused or waste material in accordance with local, state, and federal regulations.
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
- 1. Page loading... [guidechem.com]
- 2. (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine | Chemical Properties, Uses, Safety Data | High-Purity Supplier China [nj-finechem.com]
- 3. amfluoro.com [amfluoro.com]
- 4. This compound hydrochloride | 865815-07-2 [sigmaaldrich.com]
- 5. This compound | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
Overcoming challenges in the catalytic isomerization of trifluoromethyl imines
Technical Support Center: Catalytic Isomerization of Trifluoromethyl Imines
Welcome to the technical support center for the catalytic isomerization of trifluoromethyl imines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you overcome challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic isomerization of trifluoromethyl imines in a question-and-answer format.
Question 1: My reaction shows low or no conversion. What are the possible causes and solutions?
Answer:
Low or no conversion is a frequent challenge, particularly with certain substrates. Here are several factors to investigate:
-
Substrate Reactivity: Aliphatic trifluoromethyl imines are inherently less reactive than their aryl counterparts.[1] Reactions with alkyl imines often require higher temperatures (50-110 °C) and longer reaction times to achieve good conversion.[1] If you are working with an aliphatic imine, consider increasing the reaction temperature and monitoring the reaction over a longer period.
-
Catalyst Activity: The choice of catalyst is critical. While various catalysts can be employed, their activities can differ significantly. For instance, some cinchona alkaloid-derived catalysts may require high loadings (e.g., 10 mol%) and long reaction times (48-72 hours). Newer catalyst systems, such as cinchonium betaines, have been shown to achieve high turnovers (1000-5000 in 24 hours) with much lower catalyst loadings (as low as 0.02 mol%). If you are experiencing low activity, consider switching to a more active catalyst system.
-
N-Substituent Effects: The substituent on the imine nitrogen significantly impacts reactivity. The nature of this group can influence the imine's activation towards isomerization. It is advisable to screen different N-substituents to find the optimal one for your specific substrate.
-
Reaction Conditions: Ensure your reaction is set up under anhydrous conditions, as moisture can potentially deactivate the catalyst and interfere with the reaction. The choice of solvent can also play a role; while dichloromethane is commonly used, other solvents like toluene may be more suitable for certain catalyst systems.
Question 2: The enantioselectivity of my reaction is poor. How can I improve it?
Answer:
Achieving high enantioselectivity is a key goal in asymmetric catalysis. If you are observing low ee values, consider the following:
-
Catalyst Choice and Chiral Recognition: The enantioselectivity is determined by the chiral catalyst's ability to differentiate between the two enantiotopic protons during the 1,3-proton shift. The structure of the catalyst is paramount. For example, 6'-OH cinchona alkaloids have been shown to be effective bifunctional catalysts, acting as both a Brønsted base to deprotonate the imine and a Brønsted acid to protonate the resulting aza-allyl anion in an enantioselective manner. Ensure you are using a catalyst known to be effective for your class of substrate (aryl vs. alkyl).
-
Temperature Optimization: Temperature can have a significant effect on enantioselectivity. For imines with strongly electron-withdrawing substituents, which are more reactive, lowering the reaction temperature can often lead to improved enantioselectivity.[1] Conversely, for less reactive substrates that require higher temperatures for conversion, there might be a trade-off with enantioselectivity. It is crucial to find the optimal temperature that balances reaction rate and enantiomeric excess.
-
Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. While the primary effect of lower loading is a slower reaction, it is worth investigating if varying the catalyst concentration within a reasonable range impacts the stereochemical outcome.
Question 3: My aliphatic trifluoromethyl imine is not reacting. What specific strategies can I try?
Answer:
Aliphatic trifluoromethyl imines are notoriously less active than aryl ones.[1] Here are some targeted strategies:
-
Employ a Highly Active Catalyst: Standard cinchona alkaloids may struggle with these substrates. Catalysts specifically designed for high activity, such as the 9-OH cinchona alkaloid DHQ-7f or certain cinchonium betaines, have demonstrated remarkable activity for the isomerization of alkyl trifluoromethyl imines even at moderate temperatures (e.g., 10 °C).[1]
-
Increase Reaction Temperature: As a general strategy, increasing the temperature can overcome the activation barrier for less reactive substrates. Temperatures in the range of 50-110 °C have been reported to be necessary for some cinchona alkaloid-catalyzed isomerizations of aliphatic imines.[1]
-
Prolonged Reaction Time: Be prepared for significantly longer reaction times compared to aryl imines. Monitor the reaction progress over several days if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cinchona alkaloid-catalyzed isomerization of trifluoromethyl imines?
A1: The reaction is believed to proceed via a 1,3-proton shift mechanism. The cinchona alkaloid acts as a bifunctional catalyst. The basic moiety of the catalyst (e.g., the quinuclidine nitrogen) deprotonates the carbon alpha to the imine, forming a 2-aza-allyl anion intermediate. This intermediate is then protonated by the acidic moiety of the catalyst (e.g., a 6'-OH or 9-OH group) in a stereocontrolled manner to yield the chiral enamine, which then tautomerizes to the more stable amine product.
Q2: How do I choose the right catalyst for my substrate?
A2: The choice depends on your substrate. For a broad range of both aromatic and aliphatic trifluoromethylated amines, catalysts like the 9-OH cinchona alkaloid DHQ-7f have shown high enantioselectivity.[1] For highly efficient reactions with very low catalyst loadings, cinchonium betaine catalysts are an excellent option. It is recommended to consult recent literature for catalysts that have been successfully applied to substrates similar to yours.
Q3: Can I access both (R) and (S) enantiomers of the product?
A3: Yes, in principle. Cinchona alkaloids are available as pseudoenantiomers (e.g., dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives). Using catalysts derived from these different parent alkaloids typically allows access to the opposite enantiomer of the product. However, it has been noted that with some catalyst systems, the pseudoenantiomeric catalyst may provide significantly lower enantioselectivity under optimized conditions.
Q4: How should I purify the final trifluoromethylated amine product?
A4: Standard column chromatography on silica gel is typically used for purification. The eluent system will depend on the polarity of your product and may need to be optimized (e.g., mixtures of hexane and ethyl acetate).
Data Presentation
Table 1: Comparison of Catalysts for the Isomerization of an Aryl Trifluoromethyl Imine
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| DHQ-3 | 10 | 25 | 48 | >95 | 90 |
| DHQ-4 | 10 | 25 | 48 | <5 | N/A |
| DHQ-7f | 5 | 0 | 24 | >95 | 96 |
Data synthesized from information in the provided search results.
Table 2: Isomerization of Various Trifluoromethyl Imines with DHQ-7f Catalyst
| Substrate Type | R-Group | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Aryl | 4-MeO-Ph | 25 | 72 | >95 | 94 |
| Aryl | 4-CF3-Ph | -20 | 24 | >95 | 95 |
| Alkyl | Methyl | 10 | 48 | 72 | 90 |
| Alkyl | n-Butyl | 10 | 48 | 85 | 92 |
Data synthesized from information in the provided search results.[1]
Experimental Protocols
General Procedure for the Catalytic Asymmetric Isomerization of a Trifluoromethyl Imine:
Note: This is a representative protocol. Optimal conditions (catalyst loading, temperature, solvent, and reaction time) may vary depending on the substrate and should be determined experimentally.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethyl imine substrate (1.0 equiv).
-
Catalyst Addition: Add the chiral organocatalyst (e.g., DHQ-7f, 0.05-0.10 equiv) to the vial.
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, CH2Cl2, to achieve a substrate concentration of 0.1-1.0 M).
-
Reaction: Stir the reaction mixture at the optimized temperature (ranging from -20 °C to 110 °C depending on the substrate's reactivity).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., 19F NMR, TLC, GC-MS, or LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral trifluoromethylated amine.
-
Characterization: Characterize the purified product by standard spectroscopic methods (1H NMR, 13C NMR, 19F NMR, and HRMS). Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Below are diagrams illustrating key aspects of the catalytic isomerization of trifluoromethyl imines.
Caption: A general experimental workflow for the catalytic isomerization of trifluoromethyl imines.
Caption: A troubleshooting guide for common issues in trifluoromethyl imine isomerization.
Caption: A simplified representation of a bifunctional catalyst-mediated 1,3-proton shift.
References
Technical Support Center: Stereochemical Integrity of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for this compound?
A1: Racemization is the process in which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S). This results in a loss of optical activity. For drug development professionals, maintaining the stereochemical integrity of this chiral amine is critical because different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. The presence of the unwanted S-enantiomer can lead to reduced efficacy, altered side-effect profiles, and regulatory challenges.
Q2: What are the primary causes of racemization for this chiral amine?
A2: Racemization of this compound typically occurs through the formation of a transient, achiral intermediate. The primary factors that promote this are:
-
Harsh Reaction Conditions: Elevated temperatures and the use of strong acids or bases can provide sufficient energy to overcome the activation barrier for racemization.[1]
-
Formation of Imines/Enamines: Reversible formation of imines or enamines can lead to a loss of stereochemical information at the chiral center.
-
Choice of Reagents: Certain reagents, particularly some coupling agents used in amide bond formation, can facilitate the formation of racemization-prone intermediates.[2][3]
-
Extended Reaction Times: Prolonged exposure to conditions that can induce racemization increases the likelihood of its occurrence.
Q3: How does the trifluoromethyl group affect the susceptibility of this amine to racemization?
A3: The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the ortho position of the phenyl ring can influence the acidity of the benzylic proton (the hydrogen atom on the chiral carbon). An increase in the acidity of this proton can make it more susceptible to abstraction by a base, which can facilitate the formation of a planar, achiral carbanion or enamine intermediate, thereby promoting racemization.[2]
Troubleshooting Guides
Problem 1: Significant racemization observed during N-acylation (amide bond formation).
-
Possible Cause: Use of a strong, non-sterically hindered base.
-
Solution: Opt for a weaker or more sterically hindered base. For instance, instead of triethylamine (TEA), consider using N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to abstract the alpha-proton.[4]
-
-
Possible Cause: Inappropriate coupling reagent.
-
Solution: Choose a coupling reagent known for low racemization. Carbodiimides like DCC or DIC should be used with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[2] Newer generation reagents like TCFH-NMI or ynamides are designed to be "racemization-free".[5][6]
-
-
Possible Cause: High reaction temperature.
-
Possible Cause: Prolonged pre-activation or reaction time.
-
Solution: Minimize the time the carboxylic acid is activated before adding the amine. Monitor the reaction progress and work it up promptly upon completion.[4]
-
Problem 2: Loss of enantiomeric purity during N-alkylation.
-
Possible Cause: Reaction proceeds through an SN1-type mechanism.
-
Solution: Favor SN2 conditions by using a good leaving group on the alkylating agent and a less polar, aprotic solvent.
-
-
Possible Cause: Use of a strong base leading to deprotonation-reprotonation.
-
Solution: Employ a non-nucleophilic, sterically hindered base in stoichiometric amounts to scavenge the acid produced during the reaction without promoting deprotonation of the chiral center.
-
-
Possible Cause: High reaction temperature.
-
Solution: Conduct the alkylation at the lowest temperature that allows for a reasonable reaction rate.
-
Problem 3: Racemization observed during reductive amination.
-
Possible Cause: Reversible imine formation under the reaction conditions.
-
Solution: Once the imine is formed in situ, proceed with the reduction step promptly. Using a mild reducing agent that is selective for the imine over the carbonyl starting material can also be beneficial.
-
-
Possible Cause: Harsh pH conditions.
-
Solution: Maintain a neutral or slightly acidic pH to facilitate imine formation while minimizing base-catalyzed racemization of the amine product.
-
Data Presentation
The following tables provide a summary of representative reaction conditions and their impact on the enantiomeric excess (ee) of products derived from chiral amines, including those with trifluoromethyl substituents.
Table 1: Impact of Coupling Reagents and Additives on Racemization in Amide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Product ee (%) | Reference |
| DIC | HOBt | DIPEA | DMF | 0 to RT | >98 | [7] |
| HATU | - | DIPEA | DMF | RT | ~95 | [2] |
| PyBOP | - | DIPEA | CH₂Cl₂ | RT | >99 | [9] |
| T3P | Pyridine | - | EtOAc | 0 | High | [6] |
| Ynamide Reagent | None | None | CH₂Cl₂ | RT | >99 (racemization-free) | [6] |
Data is representative and may vary based on specific substrates and reaction conditions.
Table 2: Enantioselectivity in the Synthesis of Chiral Trifluoromethylated Amines
| Reaction Type | Catalyst/Reagent | Substrate | Product ee (%) | Reference |
| Asymmetric Reductive Amination | Ru-Catalyst | Aryl-trifluoromethyl ketone | 80-97 | [10] |
| Bienzyme Cascade | R-ω-Transaminase & ADH | 3,5-bis(trifluoromethyl)acetophenone | >99.9 | [11] |
| Stereospecific Isomerization/Acylation | TBD/DABCO | α-chiral allylic amine | >99.5 (chirality transfer) | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Minimal Racemization
-
Dissolve the carboxylic acid (1.0 eq) and a racemization-suppressing additive such as HOBt (1.1 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.1 eq) and stir for 5-10 minutes for pre-activation.
-
Add this compound (1.0 eq) to the reaction mixture, followed by a sterically hindered base like DIPEA (1.2 eq).
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of N-Acylated Product
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of enantiomers of amine derivatives, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantification: Determine the retention times for both the (R,R/S) and (S,R/S) diastereomers (or enantiomers if the acyl group is not chiral) by running a racemic standard if available. Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers.
Visualizations
Caption: General mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final active ingredient. This guide provides a comparative analysis of three prominent synthetic routes to this chiral amine: Asymmetric Reductive Amination, Biocatalytic Amination via Transaminase, and Classical Resolution of a Racemate.
Data Presentation
The following table summarizes the key quantitative data for the three synthetic routes. It is important to note that while data for the Asymmetric Reductive Amination and Biocatalytic Amination are for structurally similar compounds, they represent the expected performance for the target molecule.
| Parameter | Asymmetric Reductive Amination | Biocatalytic Amination (Transaminase) | Classical Resolution of Racemate |
| Starting Material | 2-(Trifluoromethyl)acetophenone | 2-(Trifluoromethyl)acetophenone | Racemic 1-(2-(trifluoromethyl)phenyl)ethanamine |
| Key Reagents/Catalyst | Ru-catalyst, H₂, NH₄OAc | ω-Transaminase, Amine Donor (e.g., L-Alanine) | Chiral Resolving Agent (e.g., Tartaric Acid Derivative) |
| Yield | 51-92% (estimated for target) | >99% (for analogous substrate) | ~40-50% (per enantiomer) |
| Enantiomeric Excess (ee) | 80-97% ee (estimated for target) | >99.9% ee (for analogous substrate) | >99% ee |
| Reaction Temperature | Room Temperature to 80 °C | 30-50 °C | Room Temperature (crystallization may be at lower temp) |
| Reaction Time | 12-24 hours | 12-48 hours | Variable (depends on crystallization) |
| Key Advantages | Direct asymmetric synthesis, high atom economy | Exceptional enantioselectivity, mild reaction conditions, environmentally benign | Well-established, scalable, high enantiopurity of final product |
| Key Disadvantages | Catalyst cost, optimization for specific substrate may be needed | Enzyme stability and availability, potential product inhibition | Theoretical maximum yield of 50% for the desired enantiomer, requires additional racemate recycling step |
Experimental Protocols
Asymmetric Reductive Amination
This protocol is based on the general procedure for the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones.
Procedure:
-
A mixture of 2-(trifluoromethyl)acetophenone (1.0 mmol), a chiral Ru-catalyst (e.g., Ru-complex with a chiral phosphine ligand, 0.005 mmol), and ammonium acetate (NH₄OAc, 2.0 mmol) is placed in a reaction vessel.
-
Anhydrous solvent (e.g., methanol, 5 mL) is added, and the vessel is purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (10-50 atm) at the desired temperature (e.g., 60 °C) for 12-24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Biocatalytic Amination using Transaminase
This protocol is a general representation of a whole-cell biocatalytic transamination reaction.
Procedure:
-
A culture of E. coli cells expressing a suitable (R)-selective ω-transaminase is prepared.
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the whole cells are suspended.
-
2-(Trifluoromethyl)acetophenone (e.g., 50 mM) and an amine donor (e.g., L-alanine, 1.5 M) are added to the cell suspension. Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM) is also added.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation for 24-48 hours.
-
After the reaction, the cells are separated by centrifugation.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.
-
The crude product is purified by distillation or chromatography to yield the enantiomerically pure amine.
Classical Resolution of Racemic Amine
This protocol outlines the general steps for the resolution of a racemic amine using a chiral resolving agent.
Procedure:
-
Racemic 1-(2-(trifluoromethyl)phenyl)ethanamine is synthesized via a standard method such as reductive amination of 2-(trifluoromethyl)acetophenone with ammonia and a reducing agent (e.g., NaBH₄).
-
The racemic amine (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol).
-
A solution of the chiral resolving agent (e.g., L-tartaric acid, 0.5 equiv) in the same solvent is added to the amine solution.
-
The mixture is allowed to stand at room temperature, or cooled, to induce crystallization of the less soluble diastereomeric salt.
-
The crystalline diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve diastereomeric purity.
-
The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine, which is then extracted with an organic solvent.
-
The organic extract is dried and the solvent is evaporated to give the enantiomerically pure this compound.
Mandatory Visualization
Caption: Comparative workflow of three synthetic routes to this compound.
Enantiomeric Duel: A Comparative Analysis of (R)- and (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine in Biological Systems
An in-depth comparison of the biological significance of the (R) and (S) enantiomers of 1-(2-(trifluoromethyl)phenyl)ethanamine reveals a landscape of stereospecific utility in medicinal chemistry. While direct comparative biological activity data for the individual enantiomers is limited, their application as chiral building blocks in the synthesis of complex pharmaceuticals provides a clear distinction in their value and function. This guide illuminates the pivotal role of the (R)-enantiomer in the development of a life-saving antiviral, underscoring the critical importance of stereochemistry in drug design.
The seemingly subtle difference in the three-dimensional arrangement of atoms between the (R) and (S) enantiomers of 1-(2-(trifluoromethyl)phenyl)ethanamine has profound implications for their biological recognition and, consequently, their therapeutic potential. Although these molecules are primarily utilized as intermediates in multi-step syntheses, the stereochemistry of the final active pharmaceutical ingredient is dictated by the specific enantiomer used.
The Decisive Role in Antiviral Therapy: The Case of Nirmatrelvir
A prime example of the differential biological significance of these enantiomers is found in the synthesis of Nirmatrelvir, the active component of the COVID-19 antiviral medication Paxlovid. While not directly 1-(2-(trifluoromethyl)phenyl)ethanamine, a structurally related chiral amine is a key intermediate. The synthesis of Nirmatrelvir requires a specific stereoisomer to achieve its potent inhibitory activity against the SARS-CoV-2 main protease (Mpro).[1][2][3] The intricate synthesis of this groundbreaking drug underscores the necessity of using a single, specific enantiomer to ensure the correct three-dimensional structure for optimal binding to the viral enzyme.[4][5][6]
Nirmatrelvir functions as a peptidomimetic inhibitor that covalently binds to a cysteine residue in the active site of the Mpro, thereby preventing the proteolytic processing of viral polyproteins necessary for replication.[7][8] The precise stereochemistry of the drug molecule is paramount for this interaction.
Biological Activity of Nirmatrelvir (Synthesized from a specific chiral amine precursor)
The efficacy of Nirmatrelvir has been extensively documented, demonstrating potent antiviral activity against various SARS-CoV-2 variants.[9][10]
| Compound | Target | Assay | EC50 (nM) | EC90 (nM) |
| Nirmatrelvir | SARS-CoV-2 WA1 | Antiviral Assay | 38.3 | 79.8 |
| Nirmatrelvir | SARS-CoV-2 B.1.1.7 (Alpha) | Antiviral Assay | 30.9 | 63.6 |
| Nirmatrelvir | SARS-CoV-2 B.1.351 (Beta) | Antiviral Assay | 44.9 | 93.3 |
| Nirmatrelvir | SARS-CoV-2 P.1 (Gamma) | Antiviral Assay | 30.1 | 61.8 |
| Nirmatrelvir | SARS-CoV-2 B.1.617.2 (Delta) | Antiviral Assay | 26.5 | 55.0 |
| Nirmatrelvir | SARS-CoV-2 B.1.1.529 (Omicron) | Antiviral Assay | 23.9 | 49.3 |
*EC50 and EC90 values represent the concentrations required to inhibit viral replication by 50% and 90%, respectively. Data from in vitro studies on VeroE6-TMPRSS2 cells.[9]
The highly stereospecific synthesis of Nirmatrelvir, which relies on a chiral amine building block, strongly suggests that only one of the enantiomers of 1-(2-(trifluoromethyl)phenyl)ethanamine or its analogue would lead to the biologically active molecule. The use of the opposite enantiomer would result in a diastereomer of Nirmatrelvir with likely significantly reduced or no antiviral activity.
Experimental Protocols
Antiviral Activity Assay of Nirmatrelvir
The antiviral activity of Nirmatrelvir is typically evaluated using a cell-based assay. A common protocol involves the following steps:
-
Cell Culture: VeroE6 cells, often engineered to express TMPRSS2 to enhance viral entry, are cultured in appropriate media and seeded in multi-well plates.
-
Compound Preparation: Nirmatrelvir is serially diluted to a range of concentrations.
-
Viral Infection: The cultured cells are infected with a specific strain of SARS-CoV-2.
-
Treatment: Immediately after infection, the diluted Nirmatrelvir is added to the cell cultures.
-
Incubation: The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) in the presence of the drug compared to a control.
-
qRT-PCR: Quantifying the amount of viral RNA in the cell culture supernatant.
-
Immunofluorescence: Staining for viral proteins within the infected cells.
-
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) and 90% (EC90) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The synthesis of a stereochemically pure drug like Nirmatrelvir from a chiral intermediate highlights a critical logical relationship in pharmaceutical development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 8. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Chiral Resolving Agents for 1-(2-(trifluoromethyl)phenyl)ethanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical process in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide offers a comparative analysis of potential chiral resolving agents for 1-(2-(trifluoromethyl)phenyl)ethanamine.
While direct, publicly available experimental data for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine is limited, this guide leverages detailed protocols for a structurally analogous compound to provide a practical framework for methodological development. The primary method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts using a chiral resolving agent.[1] This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which enables their separation through fractional crystallization.[1][2] Subsequently, the desired enantiomer of the amine is recovered by removing the resolving agent.[1]
Performance of Chiral Resolving Agents: A Data-Driven Comparison
Data from the resolution of a structurally similar amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, offers valuable insights into effective resolving agents and conditions.[3] The following table summarizes the performance of two tartaric acid derivatives in this process, which can serve as a strong starting point for the resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine.
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (R,R)-4-chlorotartranilic acid | 1:1 | Methanol | 20-25 | High | >99% |
| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Ethanol | 20-25 | High | >99% |
Experimental Protocols
The following are detailed experimental protocols adapted from the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, providing a foundational methodology for the chiral resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine.[3]
Resolution with (R,R)-4-chlorotartranilic acid
-
Salt Formation: Dissolve the racemic 1-(2-(trifluoromethyl)phenyl)ethanamine in methanol at room temperature. In a separate vessel, dissolve one molar equivalent of (R,R)-4-chlorotartranilic acid in methanol.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine will preferentially crystallize. Allow the mixture to stir at room temperature to facilitate complete crystallization.
-
Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold methanol.[1]
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir until the salt has completely dissolved and the layers have separated.[1]
-
Extraction and Recovery: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the enantiomerically enriched (S)-1-(2-(trifluoromethyl)phenyl)ethanamine.[1]
Resolution with (R,R)-di-p-toluoyl-tartaric acid
The protocol is identical to that described for (R,R)-4-chlorotartranilic acid, with (R,R)-di-p-toluoyl-tartaric acid used as the resolving agent and ethanol as the solvent.[1][3] The optimal temperature and crystallization time may need to be adjusted based on the solubility of the resulting diastereomeric salt.[1]
Experimental Workflow
Caption: Diastereomeric salt resolution workflow.
Other Potential Chiral Resolving Agents
The optimal choice of resolving agent and solvent is often determined empirically through screening.[1] Other commonly used chiral resolving agents for amines that researchers can consider for screening include:
-
Tartaric Acid: A readily available and cost-effective resolving agent.[2]
-
Mandelic Acid: Its derivatives have been used for the resolution of various amines.[4][5]
-
Camphorsulfonic Acid: Another common resolving agent for amines.[1]
The success of a chiral resolution is dependent on several factors, including the specific racemic compound, the choice of the resolving agent, the solvent system, and the crystallization conditions. Therefore, a screening of different agents and conditions is highly recommended to identify the optimal process for the resolution of 1-(2-(trifluoromethyl)phenyl)ethanamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Analysis of Enantiomeric Purity of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine by Chiral HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of chiral drug substances. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine against alternative analytical techniques, including chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research and development needs.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric purity of this compound depends on various factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is a widely used and robust technique, but other methods offer distinct advantages in certain scenarios.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase. | Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds. Derivatization is often required for amines to increase volatility.[1] | Broad applicability, particularly for compounds soluble in less polar solvents. Known for fast analysis.[2][3][4] | Soluble compounds. Provides structural information. |
| Resolution | Good to excellent, highly dependent on CSP and mobile phase optimization. | High resolution, often superior to HPLC for suitable analytes.[1] | Comparable or sometimes superior to HPLC, with better peak symmetries.[2] | Dependent on the CSA and the magnetic field strength. Can be lower than chromatographic methods. |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, especially with modern capillary columns. | Generally faster than HPLC due to lower viscosity of the mobile phase.[2][3][4] | Very fast, typically a few minutes per sample. |
| Limit of Detection (LOD) | ng/mL to µg/mL range, depending on the detector. | pg to ng range, highly sensitive. | Generally in the ng/mL range. | mg to µg range, less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range. | pg to ng range. | Generally in the ng/mL range. | mg to µg range. |
| Advantages | Versatile, robust, well-established, wide variety of commercially available CSPs. | High efficiency, low solvent consumption. | Fast separations, reduced organic solvent usage ("green" chemistry), suitable for high-throughput screening.[2][3][4] | Non-destructive, rapid, minimal sample preparation, provides direct structural information. |
| Disadvantages | Higher solvent consumption compared to GC and SFC. | Requires analyte volatility and thermal stability; derivatization can add complexity. | Requires specialized instrumentation. | Lower sensitivity, may require higher sample concentrations, CSA can be expensive. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for each technique.
Chiral HPLC Method (Adapted)
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[7][8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient could be 90:10 (v/v) n-hexane:IPA. For basic analytes like amines, the addition of a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Chiral GC Method
This method may require derivatization of the amine to improve its volatility and chromatographic performance.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a chiral selector, such as a cyclodextrin derivative (e.g., Chirasil-Dex CB).
-
Derivatization (if necessary): React the amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile amide.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Oven: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C.
-
-
Injection: Split or splitless injection depending on the sample concentration.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
Chiral SFC Method
Supercritical fluid chromatography offers a "greener" and often faster alternative to HPLC.[2][3][4]
-
Instrumentation: Supercritical Fluid Chromatography system with a CO2 pump, a modifier pump, a back-pressure regulator, and a UV-Vis or PDA detector.
-
Chiral Stationary Phase: A column packed with a chiral selector suitable for SFC, such as a cyclofructan-based CSP (e.g., Larihc CF6-P) or polysaccharide-based CSPs.[2][3][4]
-
Mobile Phase: Supercritical CO2 as the main mobile phase with a polar co-solvent (modifier) such as methanol or ethanol. The addition of acidic (e.g., trifluoroacetic acid) and basic (e.g., triethylamine) additives to the modifier is often crucial for good chromatography of primary amines.[2][3][4] A typical mobile phase could be CO2/Methanol with 0.2% trifluoroacetic acid and 0.1% triethylamine.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of approximately 1 mg/mL.
NMR Spectroscopy Method
This method relies on the use of a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): An enantiomerically pure compound that can form diastereomeric complexes with the analyte, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl3).
-
Sample Preparation:
-
Accurately weigh the amine sample into an NMR tube.
-
Add a molar excess of the CSA (e.g., 1.5 to 2 equivalents).
-
Add the deuterated solvent to dissolve the mixture.
-
-
Data Acquisition: Acquire a proton (¹H) or fluorine (¹⁹F) NMR spectrum. The trifluoromethyl group on the analyte makes ¹⁹F NMR a particularly attractive option due to its high sensitivity and large chemical shift dispersion.
-
Data Analysis: Integrate the distinct signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
A Comparative Guide to the Synthesis of Chiral Amines: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral amines is a critical cornerstone of modern chemistry. These valuable compounds are integral building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive comparison of the two major strategies for obtaining enantiomerically pure amines: traditional chemical synthesis and biocatalytic enzymatic methods. We will delve into the performance of key methodologies, supported by experimental data, and provide detailed protocols for representative reactions.
Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, leading to the existence of non-superimposable mirror images, or enantiomers. The biological activity of these enantiomers can differ significantly, with one often being therapeutically active while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug development and other life science industries.
This guide will explore the nuances of two primary approaches to achieving this selectivity. Chemical synthesis, a well-established field, offers a broad range of techniques, including asymmetric hydrogenation and reductive amination, often employing chiral catalysts or auxiliaries. In contrast, enzymatic synthesis has emerged as a powerful and "green" alternative, utilizing enzymes such as transaminases and imine reductases to catalyze highly specific transformations under mild conditions.
At a Glance: Chemical vs. Enzymatic Synthesis of Chiral Amines
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Variable, often requires careful optimization of catalysts and conditions. | Generally excellent, often exceeding 99% enantiomeric excess (ee). |
| Reaction Conditions | Often harsh (high pressure, temperature, extreme pH), may require inert atmospheres. | Mild (near-neutral pH, ambient temperature and pressure), conducted in aqueous media. |
| Substrate Scope | Broad, with a wide variety of catalysts available for different functional groups. | Can be limited, though enzyme engineering is rapidly expanding substrate tolerance. |
| Catalyst | Often based on expensive and toxic heavy metals (e.g., Rhodium, Ruthenium, Iridium). | Enzymes are biodegradable and derived from renewable resources. |
| Byproducts & Waste | Can generate significant amounts of chemical waste, including heavy metal residues. | Minimal waste generation, often with water as the primary byproduct. |
| Process Development | Well-established, but can require extensive screening of catalysts and ligands. | Can be rapid, but may require protein engineering for optimal performance. |
Performance Comparison: A Data-Driven Overview
The following tables summarize quantitative data for key chemical and enzymatic methods for the synthesis of chiral amines, providing a direct comparison of their performance.
Table 1: Asymmetric Hydrogenation (Chemical) vs. Imine Reductase (Enzymatic)
| Parameter | Asymmetric Hydrogenation of an N-Aryl Imine[1] | Imine Reductase (IRED) Catalyzed Reduction of a Cyclic Imine[2] |
| Substrate | N-(1-phenylethylidene)aniline | 2-Propyl-3,4,5,6-tetrahydropyridine |
| Product | (R)-N-(1-phenylethyl)aniline | (R)-Coniine |
| Catalyst | [Rh(cod)((2S,4S)-Et-ferrotane)]OTf | Recombinant (R)-IRED from Streptomyces sp. |
| Yield | >95% | 90% |
| Enantiomeric Excess (ee) | 96% ee | >99% ee |
| Reaction Conditions | 50 °C, 1.0 MPa H₂, 2-propanol, 12-16 h | 30 °C, pH 7.5, aqueous buffer, glucose/GDH for cofactor regeneration |
| Catalyst Loading | Substrate/Catalyst = 20 | Whole cells expressing the enzyme |
Table 2: Reductive Amination (Chemical) vs. Transaminase (Enzymatic)
| Parameter | Reductive Amination of a Ketone | Transaminase (ATA) Catalyzed Asymmetric Synthesis |
| Substrate | Acetophenone | Acetophenone |
| Amine Source | Ammonium Acetate | Isopropylamine |
| Product | (±)-1-Phenylethylamine | (S)-1-Phenylethylamine |
| Catalyst/Enzyme | Sodium Borohydride (reducing agent) | ω-Transaminase from Chromobacterium violaceum |
| Yield | Typically high, but produces a racemic mixture | >95% |
| Enantiomeric Excess (ee) | 0% (racemic) | >99% ee |
| Reaction Conditions | Methanol, room temperature | Aqueous buffer, pH 7.5, 30 °C, Pyridoxal 5'-phosphate (PLP) cofactor |
Case Study: The Synthesis of Sitagliptin
The development of the manufacturing process for the anti-diabetic drug Sitagliptin provides a compelling real-world example of the advantages of enzymatic synthesis over chemical methods.
The initial commercial synthesis relied on the asymmetric hydrogenation of an enamine using a rhodium-based chiral catalyst.[3] While effective, this process required high-pressure hydrogenation and the use of an expensive and toxic heavy metal catalyst.[3]
Subsequently, a highly efficient biocatalytic process was developed using an engineered (R)-selective ω-transaminase.[3] This enzymatic route offered several significant improvements:
-
Increased Yield: The overall yield increased by 10-13%.[3]
-
Enhanced Productivity: A 53% increase in productivity ( kg/L per day) was achieved.
-
Reduced Waste: Total waste was reduced by 19%.
-
Elimination of Heavy Metals: The need for the rhodium catalyst was completely eliminated.[3]
-
Milder Conditions: The reaction is run in aqueous media at ambient temperature and pressure, eliminating the need for specialized high-pressure equipment.[3]
-
Higher Enantioselectivity: The enzymatic process delivers the desired enantiomer with an enantiomeric excess of >99.95%.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments in both chemical and enzymatic synthesis of chiral amines.
Chemical Synthesis: Asymmetric Hydrogenation of an N-Aryl Imine
Objective: To synthesize a chiral secondary amine via the asymmetric hydrogenation of a prochiral imine using a chiral rhodium catalyst.
Materials:
-
N-(1-phenylethylidene)aniline (imine substrate)
-
[Rh(cod)((2S,4S)-Et-ferrotane)]OTf (chiral catalyst)
-
2-Propanol (solvent)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry Schlenk flask, dissolve the N-(1-phenylethylidene)aniline (1.0 mmol) in 2-propanol (10 mL).
-
In a separate glovebox, weigh the [Rh(cod)((2S,4S)-Et-ferrotane)]OTf catalyst (0.05 mol%) and add it to the flask.
-
Seal the flask and transfer it to the autoclave.
-
Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave to 1.0 MPa with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The yield and enantiomeric excess of the product, (R)-N-(1-phenylethyl)aniline, can be determined by chiral HPLC analysis.
Enzymatic Synthesis: Transaminase-Catalyzed Synthesis of a Chiral Amine
Objective: To synthesize a chiral primary amine from a prochiral ketone using a ω-transaminase.
Materials:
-
Acetophenone (substrate)
-
Isopropylamine (amine donor)
-
ω-Transaminase (e.g., from Chromobacterium violaceum)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Standard laboratory glassware
-
Incubator shaker
Procedure:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
In a 50 mL Falcon tube, add 10 mL of the phosphate buffer.
-
To the buffer, add acetophenone to a final concentration of 10 mM.
-
Add isopropylamine to a final concentration of 500 mM.
-
Add PLP to a final concentration of 1 mM.
-
Finally, add the ω-transaminase enzyme to a suitable concentration (e.g., 1-5 mg/mL).
-
Seal the tube and place it in an incubator shaker at 30 °C with agitation (e.g., 200 rpm) for 24 hours.
-
After the reaction, the product can be extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The yield and enantiomeric excess of the (S)-1-phenylethylamine product can be determined by chiral GC or HPLC analysis.
Visualizing the Pathways: A Comparative Workflow
The following diagrams, generated using the DOT language, illustrate the generalized workflows for chemical and enzymatic synthesis of chiral amines, providing a clear visual comparison of the two approaches.
Logical Relationships: A Comparative Overview
The following diagram illustrates the key decision-making factors and logical relationships when choosing between chemical and enzymatic synthesis routes.
Conclusion
The synthesis of chiral amines is a dynamic field with both established chemical methods and rapidly advancing enzymatic approaches. While chemical synthesis offers a broader substrate scope and a longer history of application, it often comes with the drawbacks of harsh reaction conditions, the use of expensive and toxic catalysts, and lower stereoselectivity.
Enzymatic synthesis, particularly with the use of transaminases and imine reductases, presents a compelling alternative that aligns with the principles of green chemistry. These biocatalytic methods typically provide exceptional enantioselectivity under mild, environmentally benign conditions. While substrate scope has historically been a limitation, ongoing advances in protein engineering are continuously expanding the applicability of enzymatic approaches.
For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic synthesis will depend on a variety of factors, including the specific target molecule, scalability requirements, cost considerations, and environmental impact. As the field of biocatalysis continues to mature, enzymatic methods are poised to become an increasingly indispensable tool in the stereoselective synthesis of chiral amines.
References
Validation of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine: A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals engaged in drug development, the definitive structural validation of chiral molecules is a critical step. This guide provides a comparative overview of methodologies for confirming the structure of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine, with a primary focus on X-ray crystallography.
While the three-dimensional arrangement of atoms in a crystal lattice is unequivocally determined by X-ray crystallography, the public crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), do not currently contain an entry for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. The search for a publicly available Crystallographic Information File (CIF) for this specific compound has been unsuccessful.
Consequently, this guide will outline the standard experimental protocol for X-ray crystallography and present a comparative analysis with alternative analytical techniques that can be employed for structural and stereochemical confirmation. We will also draw comparisons with a structurally related compound for which crystallographic data is available, (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, to provide context.
I. Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of molecular structure, including absolute stereochemistry. The process involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
A typical experimental workflow for single-crystal X-ray diffraction is as follows:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of the solvent, vapor diffusion, and controlled cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to best fit the experimental data.
-
Validation: The final structure is validated using tools like PLATON and submitted to crystallographic databases, generating a CIF file.
While data for the target compound is unavailable, the crystallographic data for a similar molecule, (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, can offer insights into the expected structural features.
| Parameter | (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride[1] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Interactions | Hydrogen bonding between the protonated amine and the chloride anion. |
Note: This data is for a related compound and should be used for illustrative purposes only.
II. Alternative and Complementary Validation Techniques
In the absence of X-ray crystallographic data, a combination of other analytical methods can provide strong evidence for the structure and stereochemistry of this compound.
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.
-
¹H and ¹³C NMR: These experiments confirm the presence of all hydrogen and carbon atoms and their immediate chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These techniques establish the connectivity between atoms, confirming the overall molecular framework.
-
Chiral NMR: The use of chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers and confirm the enantiomeric purity of the sample.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition.
Chiral HPLC is a crucial technique for determining the enantiomeric excess (e.e.) of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, which can be used to confirm the absolute configuration by comparison with theoretical calculations or spectra of known compounds.
III. Comparison of Validation Methods
The following table summarizes the strengths and limitations of each technique for the validation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths, bond angles | Unambiguous and definitive | Requires a suitable single crystal |
| NMR Spectroscopy | Atomic connectivity, chemical environment, enantiomeric purity (with chiral auxiliaries) | Provides detailed structural information in solution | Does not directly provide absolute stereochemistry |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity and accuracy | Does not provide stereochemical information |
| Chiral HPLC | Enantiomeric excess | Excellent for quantifying enantiomeric purity | Does not provide structural information |
| Circular Dichroism | Absolute configuration (by comparison) | Sensitive to stereochemistry | Requires a chromophore near the stereocenter; interpretation can be complex |
IV. Logical Workflow for Structural Validation
A logical workflow for the comprehensive validation of this compound in the absence of a crystal structure is presented below.
References
A Comparative Guide to the Metabolic Stability of Drugs Derived from (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel therapeutics, the metabolic stability of a drug candidate is a paramount consideration, directly influencing its pharmacokinetic profile, bioavailability, and potential for clinical success. This guide provides a comparative analysis of the metabolic stability of drug candidates derived from the (R)-1-(2-(trifluoromethyl)phenyl)ethanamine scaffold. A key focus is the impact of the trifluoromethyl (CF3) group on metabolic fate, a common strategy in medicinal chemistry to enhance drug-like properties.
The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic profile. The high bond energy of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By strategically placing a CF3 group at a potential site of metabolism, this pathway can be blocked, often leading to a longer drug half-life and improved bioavailability.[1]
This guide presents a comparative study of two hypothetical drug candidates to illustrate this principle:
-
Compound A: A drug candidate incorporating the this compound scaffold.
-
Compound B: A structural analog of Compound A, where the trifluoromethyl group is replaced by a metabolically labile methyl (CH3) group.
The metabolic stability of these compounds was assessed using an in vitro liver microsomal stability assay, a standard method in early drug discovery to evaluate susceptibility to metabolism by liver enzymes.[2][3]
Comparative Metabolic Stability Data
The following table summarizes the key parameters determined from the in vitro human liver microsomal stability assay for Compound A and Compound B.
| Parameter | Compound A (this compound derivative) | Compound B (Methyl-analog) | Significance |
| Half-Life (t½, min) | 55 | 15 | A longer half-life for Compound A suggests a slower rate of metabolism and greater stability.[4] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 12.6 | 46.2 | Lower intrinsic clearance for Compound A indicates a reduced capacity of liver enzymes to metabolize the drug.[4] |
| Percentage Remaining after 60 min | 45% | 8% | A higher percentage of the parent compound remaining for Compound A confirms its enhanced metabolic stability. |
Experimental Protocols
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Test Compounds (Compound A and Compound B)
-
Positive Control (e.g., Verapamil - a compound with known high clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase)[2]
-
Magnesium Chloride (MgCl2, 3.3 mM)[2]
-
Acetonitrile (with internal standard for quenching and sample preparation)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution (final concentration, e.g., 1 µM) to the wells and pre-incubate the plate at 37°C for 10 minutes.[5]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[2][5]
-
-
Time Points and Reaction Termination:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1][5] The 0-minute time point represents the initial concentration.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of remaining compound is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Proposed metabolic pathway comparison.
Caption: Workflow for the in vitro microsomal stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
A Spectroscopic Guide to Differentiating Enantiomers: A Comparative Analysis of 1-Phenylethanamine as a Model for Chiral Amines
Introduction: Enantiomers, non-superimposable mirror-image isomers, present a unique challenge in chemical analysis. While possessing identical physical and chemical properties in an achiral environment, their distinct three-dimensional arrangements can lead to vastly different pharmacological and toxicological effects. Consequently, the ability to distinguish and quantify enantiomers is paramount in drug development and chemical research. This guide provides a comparative spectroscopic analysis of the (R)- and (S)-enantiomers of chiral amines. Due to the limited availability of public spectroscopic data for 1-(2-(trifluoromethyl)phenyl)ethanamine, this guide will utilize the well-characterized and structurally related compound, 1-phenylethanamine, as a practical exemplar. The principles and methodologies described herein are directly applicable to the spectroscopic analysis of 1-(2-(trifluoromethyl)phenyl)ethanamine and other chiral amines.
Spectroscopic Comparison in an Achiral Environment
In standard, achiral solvents, the spectroscopic properties of enantiomers are identical. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) do not differentiate between the (R)- and (S)-forms. The resulting spectra represent the compound's constitution and connectivity, which are the same for both enantiomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of racemic 1-phenylethanamine in an achiral solvent, such as CDCl₃, displays a set of signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~4.10 | Quartet | 1H | Methine (CH) |
| ~1.50 | Singlet (broad) | 2H | Amine (NH₂) |
| ~1.40 | Doublet | 3H | Methyl (CH₃) |
| Note: The chemical shift of the NH₂ protons can vary depending on concentration and solvent. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of racemic 1-phenylethanamine in an achiral solvent provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~146 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~51 | Methine (CH) |
| ~25 | Methyl (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in 1-phenylethanamine. Key vibrational frequencies are indicative of the amine and aromatic moieties.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine |
| 3000-3100 | C-H stretch (aromatic) | Aromatic Ring |
| 2850-2950 | C-H stretch (aliphatic) | Alkyl Group |
| 1600-1650 | N-H bend | Primary Amine |
| 1450-1600 | C=C stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry of 1-phenylethanamine provides information about its molecular weight and fragmentation pattern. The (R)- and (S)-enantiomers will exhibit identical mass spectra.[1]
| m/z | Relative Intensity | Assignment |
| 121 | High | Molecular Ion [M]⁺ |
| 106 | High | [M-CH₃]⁺ |
| 79 | Moderate | [C₆H₅]⁺ |
| 77 | Moderate | [C₆H₅-H₂]⁺ |
Spectroscopic Differentiation in a Chiral Environment
To distinguish between enantiomers using NMR spectroscopy, a chiral environment must be introduced. This is typically achieved by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes are no longer mirror images and, therefore, have different NMR spectra, resulting in separate signals for the (R)- and (S)-enantiomers.
A common class of CSAs for amines are chiral BINOL (1,1'-bi-2-naphthol) derivatives.[2][3] When a racemic mixture of 1-phenylethanamine is dissolved in a solution containing a chiral solvating agent, the signals for the methine and methyl protons will often resolve into two distinct sets of peaks.
¹H NMR Spectroscopy with a Chiral Solvating Agent (Illustrative Data)
The following table illustrates the expected splitting of the methine proton signal of racemic 1-phenylethanamine in the presence of a generic chiral solvating agent. The difference in chemical shift between the signals of the two enantiomers is denoted as Δδ.
| Enantiomer | Chemical Shift of CH Proton (δ) ppm | Multiplicity | Δδ (ppm) |
| (R)-1-phenylethanamine | ~4.15 | Quartet | \multirow{2}{*}{~0.05-0.10} |
| (S)-1-phenylethanamine | ~4.10 | Quartet | |
| Note: The exact chemical shifts and the magnitude of Δδ are dependent on the specific chiral solvating agent used, the solvent, and the concentration. |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of enantiomers.
Experimental Protocols
General Protocol for Spectroscopic Analysis (Achiral)
-
Sample Preparation: Prepare a solution of the amine (racemic, (R)-, or (S)-) in a suitable deuterated solvent (for NMR) or a volatile solvent (for IR and MS). For NMR, a typical concentration is 5-10 mg in 0.5-0.7 mL of solvent. For IR, a thin film on a salt plate or a solution in a suitable solvent can be used. For MS, a dilute solution (e.g., 1 mg/mL) is prepared.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
IR Spectroscopy: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Protocol for ¹H NMR Analysis with a Chiral Solvating Agent[2]
-
Sample Preparation: In an NMR tube, dissolve the racemic amine (approximately 0.05 mmol) and 1.0 to 1.2 equivalents of the chosen chiral solvating agent (e.g., (S)-BINOL derivative) in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃).[2]
-
Mixing: Agitate the NMR tube for approximately 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.[2]
-
NMR Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Data Analysis: Identify the resolved signals corresponding to each enantiomer. Integrate the signals to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).
Conclusion
The spectroscopic analysis of the (R)- and (S)-enantiomers of a chiral amine, exemplified by 1-phenylethanamine, demonstrates a fundamental principle of stereochemistry: enantiomers are indistinguishable in an achiral environment but can be differentiated under chiral conditions. While standard ¹H NMR, ¹³C NMR, IR, and mass spectra of the individual enantiomers are identical, the use of chiral solvating agents in NMR spectroscopy provides a powerful and straightforward method for their distinction and quantification. This approach, which relies on the formation of transient diastereomeric complexes, is a critical tool for researchers, scientists, and drug development professionals working with chiral molecules, including the target compound 1-(2-(trifluoromethyl)phenyl)ethanamine.
References
- 1. alpha.-Methylbenzylamine [webbook.nist.gov]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure amine, (R)-1-(2-(trifluoromethyl)phenyl)ethanamine, is a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, cost-effective, and scalable synthetic methods for this chiral amine is of significant interest to the pharmaceutical industry. This guide provides an objective comparison of the leading synthetic strategies for this compound, offering a detailed cost-benefit analysis supported by available experimental data and established chemical principles.
Executive Summary
This guide evaluates three primary synthetic methodologies for producing this compound:
-
Biocatalytic Transamination: Utilizing enzymes, specifically transaminases, for the asymmetric amination of a prochiral ketone.
-
Asymmetric Hydrogenation: Employing chiral metal catalysts (e.g., Iridium, Rhodium, Ruthenium) for the enantioselective reduction of an imine.
-
Diastereomeric Resolution: A classical approach involving the separation of a racemic mixture of the amine via the formation of diastereomeric salts with a chiral resolving agent.
Each method presents a unique profile of advantages and disadvantages concerning yield, enantioselectivity, cost, scalability, and environmental impact. The optimal choice is highly dependent on the specific requirements of the synthesis, including the desired scale of production, purity standards, and economic constraints.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators and estimated cost factors associated with each synthetic method. It is important to note that direct comparative experimental data for the synthesis of this compound is limited in publicly available literature. Therefore, the data presented is a combination of reported values for structurally similar molecules and expert estimations based on established chemical principles, particularly considering the steric and electronic effects of the ortho-trifluoromethyl group.
Table 1: Performance Comparison of Synthetic Methods
| Method | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Biocatalytic Transamination | >90% | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability, potential for substrate inhibition. |
| Asymmetric Hydrogenation | >95% | >98% | High efficiency, broad substrate scope, low catalyst loading. | High cost of precious metal catalysts and ligands, requires specialized equipment (high-pressure hydrogenation). |
| Diastereomeric Resolution | <50% (per enantiomer) | >99% (after recrystallization) | Well-established technology, lower initial investment in specialized equipment. | Theoretical maximum yield of 50%, requires stoichiometric amounts of resolving agents, often involves multiple tedious steps. |
Table 2: Estimated Cost-Benefit Analysis
| Method | Catalyst/Reagent Cost | Equipment Cost | Process Complexity | Scalability | Overall Cost-Effectiveness |
| Biocatalytic Transamination | Moderate to High (enzyme) | Low to Moderate | Moderate | Good | Excellent (at scale) |
| Asymmetric Hydrogenation | High (precious metals) | High | High | Excellent | Good (for high-value products) |
| Diastereomeric Resolution | Moderate (resolving agent) | Low | High | Moderate | Moderate to Low |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and optimizing synthetic procedures. Below are representative methodologies for each of the discussed synthetic routes, adapted from literature for the synthesis of structurally related chiral amines.
Biocatalytic Transamination
This protocol outlines the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.
Diagram of the Biocatalytic Transamination Workflow
Caption: Workflow for biocatalytic transamination.
Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) is prepared.
-
Reagent Addition: The prochiral ketone, 2'-(trifluoromethyl)acetophenone, is added to the buffer. An amine donor, such as isopropylamine, is also added in excess. The cofactor pyridoxal 5'-phosphate (PLP) is included at a catalytic concentration.
-
Enzyme Addition: The selected transaminase enzyme (e.g., a commercially available (R)-selective transaminase) is added to initiate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24-48 hours). The reaction progress is monitored by HPLC or GC.
-
Work-up and Isolation: Upon completion, the reaction mixture is basified (e.g., with NaOH) and the product amine is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield the enantiomerically pure this compound.
Asymmetric Hydrogenation
This protocol describes the enantioselective synthesis of the target amine via hydrogenation of the corresponding imine using a chiral metal catalyst.
Diagram of the Asymmetric Hydrogenation Workflow
Caption: Workflow for asymmetric hydrogenation.
Methodology:
-
Imine Formation: The precursor imine is synthesized by condensing 2'-(trifluoromethyl)acetophenone with a suitable amine source (e.g., ammonia or benzylamine) in the presence of a dehydrating agent (e.g., titanium(IV) isopropoxide or molecular sieves). The imine is isolated and purified.
-
Catalyst Preparation: In a glovebox, the chiral catalyst is prepared by reacting a metal precursor (e.g., [Ir(COD)Cl]2, [Rh(COD)2]BF4, or RuCl2(PPh3)3) with a chiral ligand (e.g., a chiral phosphine or diamine ligand).
-
Hydrogenation Reaction: The imine and the chiral catalyst are dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 10-50 bar).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C) for a set time (e.g., 12-24 hours). The reaction progress is monitored by TLC or GC.
-
Work-up and Isolation: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and filtered to remove the catalyst.
-
Purification: The filtrate is concentrated, and the resulting crude amine is purified by column chromatography or crystallization to afford the pure (R)-enantiomer.
Diastereomeric Resolution
This protocol details the separation of a racemic mixture of 1-(2-(trifluoromethyl)phenyl)ethanamine using a chiral resolving agent.
Diagram of the Diastereomeric Resolution Workflow
Caption: Workflow for diastereomeric resolution.
Methodology:
-
Salt Formation: The racemic 1-(2-(trifluoromethyl)phenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent (e.g., (R,R)-tartaric acid or a derivative) is dissolved in the same solvent and added to the amine solution.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation of Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. The enantiomeric excess of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve its diastereomeric purity.
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH). The mixture is stirred until the salt dissolves completely.
-
Extraction and Isolation: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the free amine.
-
Purification and Analysis: The enantiomeric purity of the obtained this compound is determined by chiral HPLC or GC.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is a strategic decision that balances economic, efficiency, and environmental considerations.
-
Biocatalytic transamination emerges as a highly attractive option for large-scale, sustainable production due to its exceptional enantioselectivity, mild operating conditions, and green credentials. While the initial cost of the enzyme can be a factor, its reusability and high efficiency can lead to significant cost savings at an industrial scale.
-
Asymmetric hydrogenation offers a powerful and versatile alternative, particularly when high throughput and broad applicability are desired. The high cost of precious metal catalysts and the need for specialized high-pressure equipment are the main drawbacks. However, for high-value pharmaceutical intermediates, the efficiency and reliability of this method can justify the investment.
-
Diastereomeric resolution , while a more traditional and less atom-economical approach, remains a viable option, especially for smaller-scale synthesis or when the initial investment in specialized catalysts and equipment is a concern. The inherent 50% yield limitation and the often laborious nature of the process are significant disadvantages for large-scale manufacturing.
For researchers and drug development professionals, a thorough evaluation of the specific project requirements is paramount. For early-stage research and development where flexibility is key, asymmetric hydrogenation might be the preferred route. For process development and large-scale manufacturing where cost and sustainability are critical drivers, biocatalytic transamination presents a compelling and increasingly adopted solution.
Safety Operating Guide
Proper Disposal of (R)-1-(2-(Trimminguoromethyl)phenyl)ethanamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Overview
This compound is classified as a hazardous substance, and its disposal requires specific precautions. The primary hazards associated with this compound are summarized in the table below. This information is aggregated from safety data sheets (SDS) provided by various suppliers.
| Hazard Classification | Description | Primary Disposal Consideration |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1] | Prevent release into the environment. All waste must be treated as hazardous. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3] | Segregate from other waste streams, particularly acids and bases.[4][5] |
| Eye Damage/Irritation | Causes serious eye damage.[2][3] | Use appropriate personal protective equipment (PPE) during handling and disposal. |
| Aquatic Hazard | Harmful to aquatic life. | Do not dispose of down the drain or in general waste.[3][6] |
| Halogenated Organic Compound | Contains fluorine, classifying it as a halogenated waste.[4][7] | Must be collected in a designated, properly labeled container for halogenated organic waste.[4][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).
2. Waste Segregation and Collection:
-
Primary Container: Designate a specific, leak-proof, and chemically compatible waste container for this compound and any materials contaminated with it.
-
Waste Stream: This compound must be collected as "Halogenated Organic Waste."[4] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.[7]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound."[8]
3. Handling of Contaminated Materials:
-
All materials that have come into direct contact with the compound, such as pipette tips, contaminated glassware, and weighing paper, must be placed in the designated hazardous waste container.
-
To rinse contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The resulting rinsate must also be collected in the halogenated waste container.
4. Storage of Waste:
-
The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated, cool, and dry, and is away from incompatible materials such as acids, bases, and oxidizing agents.[6][8]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
